Nitroxoline (5-nitro-8-hydroxyquinoline) represents a fascinating case study in drug repurposing, bridging traditional antimicrobial therapy with emerging applications in oncology and immunology. As a derivative of 8-hydroxyquinoline, this compound features a privileged chemical structure that confers a rich diversity of biological properties through its coordinated chelation of metal ions. The molecular structure contains both oxygen and nitrogen donor atoms that form stable coordination complexes with essential divalent cations, particularly zinc, copper, and iron [1] [2]. This chelation capacity fundamentally underpins this compound's multifaceted mechanisms across biological systems, from bacterial metal homeostasis disruption to cancer cell pathway modulation.
Originally developed as an antibiotic over fifty years ago, this compound has been primarily used for urinary tract infections in several European and Asian countries, where it has demonstrated an excellent safety profile [3]. The compound's minimal toxicity in clinical use, combined with its recently discovered pleiotropic effects, has stimulated renewed scientific interest in its repurposing potential. Current research reveals that this compound's biological activity extends far beyond its traditional antimicrobial applications, encompassing anti-biofilm, anticancer, and anti-inflammatory properties through mechanisms that continue to be elucidated [4] [5].
This compound exerts its primary antibacterial effects through a sophisticated metallophore activity that distinguishes it from conventional antibiotics. Rather than simply sequestering essential metals to starve bacterial cells, this compound actively facilitates intracellular metal accumulation, particularly copper and zinc, resulting in metal intoxication [3]. This mechanism was elucidated through comprehensive genetic and proteomic approaches demonstrating that this compound treatment significantly increases intracellular copper and zinc concentrations in bacterial cells, disrupting metal homeostasis and generating cytotoxic effects [3].
The spectrum of activity for this compound encompasses a surprisingly broad range of Gram-negative bacteria, including multidrug-resistant pathogens for which therapeutic options are increasingly limited. Systematic profiling of over 1,000 clinical isolates revealed potent activity against Acinetobacter baumannii (MIC50 = 2 µg/ml), various Enterobacterales (median MIC = 4 µg/ml), and Salmonella spp. (average MIC = 3.45 µg/ml) [3]. Notably, this compound demonstrates bactericidal activity against A. baumannii at concentrations as low as 8 µg/ml, causing rapid cell lysis within 4.5 hours of exposure—a significant finding that challenges the traditional classification of this compound as purely bacteriostatic [3].
Beyond its primary metal chelation activity, this compound displays secondary antibacterial effects that enhance its therapeutic potential. The compound significantly alters outer membrane integrity in Gram-negative bacteria, which underlies its potent synergies with large-scaffold antibiotics typically excluded by intact bacterial membranes [3]. This membrane-disrupting activity enables this compound to resensitize resistant bacterial strains to conventional antibiotics, particularly colistin, both in vitro and in vivo models [3].
The resistance mechanisms observed across bacterial species primarily involve upregulated efflux pump activity. Mutations in regulatory genes such as emrR (which represses the EmrAB-TolC efflux system) and modifications to the oqxRAB efflux system represent the most commonly identified resistance pathways [3]. Despite decades of clinical use, resistance to this compound remains relatively uncommon in clinical isolates, supporting its potential for expanded therapeutic applications [3].
Table 1: this compound Antimicrobial Activity Spectrum Against Gram-Negative Pathogens
| Bacterial Species | MIC50 (µg/ml) | MIC90 (µg/ml) | Resistance Notes |
|---|---|---|---|
| Escherichia coli | 4 | 16 | Rare resistance; breakpoint: 16 µg/ml |
| Acinetobacter baumannii | 2 | 4 | Bactericidal at 8 µg/ml |
| Klebsiella pneumoniae | 4 | 8 | Efflux pump mutations common |
| Salmonella spp. | 2 | 8 | Highly susceptible |
| Pseudomonas aeruginosa | 32 | 64 | Limited natural susceptibility |
The following diagram illustrates this compound's multifaceted antibacterial mechanisms:
This compound's antibacterial mechanism involves primary metal chelation leading to intoxication and secondary membrane damage enabling antibiotic synergy, with resistance primarily occurring through efflux upregulation.
The anticancer properties of this compound represent one of the most promising areas for therapeutic repurposing. The compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, including pancreatic, breast, bladder, and hematological malignancies [6] [7]. These effects are mediated through multiple complementary mechanisms, with metalloprotein inhibition representing a central pathway. This compound potently inhibits methionine aminopeptidase-2 (MetAP2) with an IC50 of 54.8 nM, an enzyme critically involved in angiogenesis and endothelial cell proliferation [6]. This inhibition triggers a cascade of events including p21 upregulation, cyclin E/CDK2 complex suppression, and ultimately G1-S cell cycle arrest in endothelial cells, effectively inhibiting tumor angiogenesis [6].
Integrative proteomic analyses have revealed that this compound induces widespread changes in cancer cell protein expression, significantly downregulating Na/K-ATPase pump subunits and β-catenin, while simultaneously impairing mitochondrial function and inducing DNA damage response [7]. These coordinated effects disrupt critical cancer cell pathways including PI3K/AKT signaling, mTOR pathways, and EIF2 signaling, creating a multimodal attack on tumor viability [7]. Additionally, this compound functions as a potent inhibitor of cathepsin B, a lysosomal protease involved in extracellular matrix degradation and tumor metastasis [8]. The inhibition occurs through a novel noncompetitive, reversible mechanism with Ki values comparable to other established cathepsin B inhibitors [8].
Recent discoveries have identified this compound as a novel inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sterile inflammatory diseases [9]. Through direct interaction with the NACHT domain of NLRP3, this compound inhibits inflammasome assembly and subsequent activation of caspase-1, thereby reducing the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18 [9]. This specific inhibition occurs at concentrations achievable during urinary tract infection treatment (10-20 µM), without affecting the related AIM2 or NLRC4 inflammasomes or the upstream NF-κB signaling pathway [9].
The anti-inflammatory activity extends to the inhibition of pyroptotic cell death, a highly inflammatory form of programmed cell death mediated by gasdermin D cleavage [9]. This compound treatment significantly reduces gasdermin D processing and the subsequent formation of membrane pores that facilitate cytokine release and cell swelling [9]. This specific inflammasome targeting positions this compound as a promising therapeutic candidate for diverse inflammatory conditions, including gout, atherosclerosis, and diabetes-related inflammation, conditions currently lacking specific NLRP3-targeted treatments [9].
Table 2: Summary of this compound's Multimodal Mechanisms Beyond Antibacterial Activity
| Therapeutic Area | Molecular Targets | Cellular Effects | Experimental Evidence |
|---|---|---|---|
| Anticancer | MetAP2 (IC50 = 54.8 nM) | Anti-angiogenesis, cell cycle arrest | Xenograft models: 60% tumor reduction |
| Anticancer | Cathepsin B (reversible inhibition) | Inhibition of ECM degradation, metastasis | MCF-10A neoT cell assays |
| Anticancer | Na/K-ATPase, β-catenin | Impaired migration, invasion, growth | Proteomic analysis in AsPC-1 cells |
| Anti-inflammatory | NLRP3 NACHT domain | Reduced IL-1β, IL-18, pyroptosis | THP-1 cells, human PBMCs |
| Antifungal/Antiparasitic | Metal-dependent enzymes | Growth inhibition, biofilm disruption | Clinical case reports |
Standardized broth microdilution assays represent the cornerstone methodology for determining this compound's minimum inhibitory concentrations (MICs) against bacterial pathogens [3]. These assays should be performed in cation-adjusted Mueller-Hinton broth according to CLSI guidelines, with this compound concentrations typically ranging from 0.25 to 128 µg/ml. Disk diffusion and agar dilution methods provide orthogonal validation, with studies demonstrating excellent correlation between these methods (Pearson correlation R = 0.94 between broth and agar dilution) [3]. For assessment of bactericidal versus bacteriostatic activity, time-kill assays are essential, with bactericidal defined as a ≥3 log10 reduction in colony-forming units (CFU)/ml over 24 hours [3].
Direct measurement of intracellular metal concentrations provides critical evidence of this compound's metallophore activity. This typically involves inductively coupled plasma mass spectrometry (ICP-MS) analysis of bacterial cell lysates following this compound treatment, with particular focus on zinc and copper levels [3]. Complementary approaches include bacterial metal sensitivity assays in metal-restricted conditions and transcriptomic analysis of metal homeostasis regulons [3]. For visualization of membrane damage, propidium iodide uptake assays and electron microscopy effectively demonstrate this compound's disruptive effects on outer membrane integrity [3].
Comprehensive proteomic profiling using shotgun proteomics approaches has proven invaluable for identifying this compound's multifaceted effects in cancer cells [7]. Typical workflows involve LC-MS/MS analysis of this compound-treated versus control cells, with label-free quantification using software such as PEAKS-Q, followed by pathway enrichment analysis through databases like STRING and Ingenuity Pathway Analysis [7]. For angiogenesis studies, human umbilical vein endothelial cell (HUVEC) proliferation assays and endothelial tube formation assays in Matrigel provide functional validation of anti-angiogenic effects [6]. Western blot analysis of key pathway components (e.g., β-catenin, Na/K-ATPase, gasdermin D cleavage) confirms proteomic findings at the protein level [7].
The multifaceted mechanism of this compound action creates unique opportunities for rational drug combinations that leverage its metal-chelating properties and membrane-disrupting effects. Most notably, this compound demonstrates potent synergy with colistin, reducing the MIC of colistin-resistant Enterobacteriaceae by 2-4 fold, even restoring susceptibility below clinical breakpoints in some strains [3]. This synergy extends to other large-scaffold antibiotics typically excluded by Gram-negative outer membranes, including macrolides, rifampicin, novobiocin, and vancomycin [3]. In vivo validation in Galleria mellonella larvae infected with mcr-1-positive K. pneumoniae demonstrated a two-fold improvement in survival when this compound was combined with colistin compared to monotherapy with either agent alone [3].
Conversely, this compound exhibits antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity at certain concentrations impairing the effectiveness of these bactericidal agents that require active cell division [3]. This important distinction informs clinical translation, suggesting that this compound should be strategically combined with non-cell-cycle-dependent antibiotics while avoiding combinations with beta-lactams. The anti-biofilm activity of this compound, mediated through chelation of iron and zinc ions essential for biofilm matrix stability, further enhances its therapeutic utility in device-related and chronic infections [8].
This compound represents a remarkable example of how deepening our understanding of a drug's molecular mechanisms can reveal unexpected therapeutic potential beyond original indications. The compound's unique metal-chelating properties underpin a diverse range of biological activities, from bacterial metal intoxication to inhibition of metalloenzymes critical in cancer and inflammation. The recent discovery of its bactericidal activity against A. baumannii, NLRP3 inflammasome inhibition, and multi-pathway anticancer effects substantially expands the potential clinical applications of this decades-old antibiotic.
Significant challenges remain in translating these mechanistic insights into expanded clinical use, particularly regarding pharmacokinetic limitations. This compound's rapid urinary excretion and limited tissue distribution currently constrain systemic applications [5]. Ongoing research addressing these limitations through structural optimization, nanoparticle-based delivery systems, and prodrug approaches may overcome these barriers [4] [5]. Additionally, well-designed clinical trials are needed to validate the promising preclinical findings, particularly in oncology and inflammatory conditions where current treatment options remain limited.
| Parameter | Details |
|---|---|
| Absorption | Rapid and almost complete absorption from the gastrointestinal tract after oral administration [1]. |
| Distribution | Information on volume of distribution and protein binding is not well characterized in the searched literature. |
| Metabolism | Extensively metabolized in the liver, primarily to conjugated forms (e.g., glucuronide and sulfate metabolites) [1] [2]. |
| Excretion | Predominantly renal; ~60% of the administered dose is excreted in urine, almost entirely as antibacterially-active conjugated metabolites [1]. |
| Urinary Concentration (Peak) | High concentrations achieved in urine within 1 hour post-dose. After a standard 250 mg dose, total drug (parent + metabolites) peaks at 216-220 mg/L; free (unconjugated) Nitroxoline peaks at a much lower 3.2-5.8 mg/L [2]. |
| Impact of Renal Impairment | Renal insufficiency leads to lower urinary concentrations, though the precise impact requires further study [1]. |
| Relationship | Linear relationship observed between the oral dose and the maximum concentration achieved in urine [1]. |
The core of this compound's activity lies in its ability to chelate essential bivalent metal cations.
This compound acts primarily as a metallophore, complexing with bivalent metal ions like Zn²⁺ and Cu²⁺ that are crucial cofactors for microbial cellular proteins [1] [3]. This chelation leads to:
Additional secondary effects include reducing the expression of bacterial adhesins, which decreases the ability of pathogens like E. coli to adhere to surfaces, and altering outer membrane integrity in Gram-negative bacteria [1] [3].
This mechanism and the related experimental data can be visualized in the following workflow:
Diagram of this compound's pharmacokinetic journey and antimicrobial mechanism of action.
Recent studies have uncovered potential new applications for this compound:
For researchers and drug development professionals, this compound presents a compelling profile:
Nitroxoline (NTX), a legacy antimicrobial agent used for decades to treat urinary tract infections, has emerged as a promising multi-mechanistic anticancer agent through systematic drug repurposing approaches. Recent research has demonstrated that this compound functions as a potent STAT3 signaling inhibitor, showing significant efficacy against chemotherapy-resistant urothelial bladder cancer (UBC) models both in vitro and in vivo. The compound exerts its antitumor effects through diverse molecular mechanisms including STAT3 pathway suppression, P-glycoprotein (P-gp) reversal, cell cycle arrest induction, and apoptosis promotion. This whitepaper provides a comprehensive technical analysis of this compound's STAT3 inhibitory activity, detailed experimental methodologies for investigating its mechanisms, quantitative efficacy data, and implications for future cancer therapeutic development. The repurposing potential of this compound offers distinct advantages for accelerated clinical translation, including established human safety profiles and well-characterized pharmacokinetic properties.
The Signal Transducer and Activator of Transcription 3 (STAT3) represents a critical intracellular transcription factor that regulates fundamental cellular processes including proliferation, differentiation, survival, and immune responses. STAT3 contains six conserved functional domains that mediate its activity [1] [2]:
STAT3 activation occurs through both canonical and non-canonical pathways. In the predominant canonical pathway, cytokines (particularly IL-6) or growth factors activate receptor-associated JAK kinases, which phosphorylate STAT3 at Y705. This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain-phosphotyrosine interactions, followed by nuclear translocation and binding to specific DNA response elements to regulate target gene expression [1] [3].
Constitutive STAT3 activation represents a hallmark of numerous human cancers, with approximately 70% of solid and hematologic malignancies demonstrating persistent STAT3 signaling [3]. This hyperactivation drives oncogenesis through multiple mechanisms [1] [2] [3]:
The critical role of STAT3 in therapy resistance and cancer stem cell maintenance establishes it as a high-value target for innovative cancer therapeutics. STAT3 inhibition represents a promising strategy to overcome the limitations of conventional targeted therapies, particularly in aggressive, treatment-resistant malignancies [2] [3].
This compound (5-nitro-8-hydroxyquinoline) has been clinically utilized for decades as an antibiotic for urinary tract infections, with a well-established safety profile and pharmacokinetic characteristics [4]. The systematic investigation of this compound's anticancer potential originated from high-throughput screening approaches that identified previously unrecognized molecular activities relevant to oncology:
The rational repurposing of this compound for STAT3 inhibition emerged from understanding that many oncogenic processes regulated by STAT3 intersect with these identified mechanisms, particularly in the context of therapy-resistant cancers where STAT3 serves as a critical resistance node [7] [8] [9].
The investigation of this compound as a STAT3 inhibitor was strategically grounded in several key biological observations [7] [8] [9]:
This biological rationale supported the systematic evaluation of this compound's STAT3 inhibitory activity in well-characterized models of drug-resistant urothelial bladder cancer.
Recent investigations have systematically quantified this compound's efficacy against chemotherapy-resistant urothelial bladder cancer cell lines. The findings demonstrate potent activity through multiple mechanisms of action [7] [8] [9]:
Table 1: In Vitro Efficacy of this compound Against Drug-Resistant Urothelial Bladder Cancer Cells
| Cell Line | Resistance Profile | NTX Sensitivity (IC₅₀) | Key Mechanisms | Molecular Alterations |
|---|---|---|---|---|
| T24/DOX | Doxorubicin-resistant | Time- and dose-dependent | P-gp reversal, G0/G1 arrest, apoptosis | STAT3 overexpression, P-gp overexpression |
| T24/CIS | Cisplatin-resistant | Time- and dose-dependent | P-gp reversal, G0/G1 arrest, apoptosis | STAT3 overexpression, P-gp overexpression |
| Parental T24 | Chemotherapy-sensitive | Reference sensitivity | Standard cytotoxicity | Baseline STAT3/P-gp expression |
The potent cytotoxicity of this compound against both doxorubicin- and cisplatin-resistant cells is particularly significant given the distinct resistance mechanisms associated with these chemotherapeutic agents. This compound effectively overcame both P-gp-mediated efflux (relevant to doxorubicin) and non-P-gp resistance mechanisms (relevant to cisplatin), suggesting a broad-spectrum ability to counter multidrug resistance phenotypes [7] [8].
The therapeutic potential of this compound has been validated in robust in vivo models, demonstrating significant antitumor effects with favorable tolerability profiles [7] [8] [9]:
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Tolerability | Mechanistic Confirmation |
|---|---|---|---|---|
| T24/DOX xenograft | Not specified | Significant tumor growth inhibition | Well-tolerated | STAT3 pathway downregulation |
| T24/CIS xenograft | Not specified | Significant tumor growth inhibition | Well-tolerated | STAT3 pathway downregulation |
| EBV-associated lymphoproliferation | 40-80 mg/kg daily intraperitoneal | ~40-50% tumor volume reduction | No significant weight loss | BET inhibition confirmed |
| Orthotopic bladder cancer | Not specified | Tumor growth inhibition | Favorable safety profile | Anti-angiogenic activity |
The consistency of antitumor efficacy across multiple cancer models, combined with established safety profiles from decades of human use for infectious indications, provides compelling support for the clinical translation of this compound as an anticancer agent, particularly for chemotherapy-resistant malignancies [7] [5] [6].
The investigation of this compound's STAT3 inhibitory activity employed comprehensive cell-based methodologies to quantify effects on proliferation, cell cycle distribution, and apoptosis [7] [8] [9]:
Cell Viability and Proliferation Assay
Cell Cycle Distribution Analysis
Apoptosis Assessment
These standardized methodologies provided quantitative measures of this compound's effects on critical cancer cell processes and established the functional consequences of STAT3 pathway inhibition.
The mechanistic investigation of this compound's effects on STAT3 signaling employed comprehensive molecular analyses to quantify changes in protein expression and phosphorylation [7] [8] [9]:
Western Blot Analysis
STAT3 Inhibition Validation
The consistent observation that this compound downregulated phosphorylated STAT3 (p-STAT3) and key downstream targets established its direct action on this critical oncogenic pathway. The similarity of effects between this compound and the selective STAT3 inhibitor Stattic provided additional validation of the specific mechanism of action [7] [8].
This compound demonstrates multi-faceted STAT3 pathway inhibition that disrupts critical oncogenic processes in cancer cells. The molecular mechanisms include [7] [8] [9]:
The coordinated disruption of these complementary pathways explains the potent activity of this compound against chemotherapy-resistant cancers that typically evade conventional treatments through redundant survival mechanisms.
Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the canonical STAT3 activation pathway and key downstream targets regulated by STAT3 signaling. This compound inhibits critical steps in this pathway, particularly STAT3 phosphorylation and dimerization, thereby disrupting oncogenic processes in cancer cells.
Beyond STAT3 inhibition, this compound exhibits additional anticancer activities that may contribute to its overall efficacy [5] [4] [6]:
This polypharmacological profile positions this compound as a multi-targeted agent capable of simultaneously addressing multiple hallmarks of cancer, potentially enhancing efficacy and reducing the likelihood of resistance development compared to highly selective single-target agents.
Despite the promising preclinical data, several challenges remain in the development of this compound as an anticancer therapeutic [7] [4] [6]:
Addressing these limitations through continued research is essential for maximizing the therapeutic potential of this compound in oncology applications.
The repurposing of this compound for cancer therapy presents unique opportunities for accelerated clinical development [7] [4]:
The established safety profile of this compound may facilitate more rapid clinical translation compared to novel chemical entities, potentially accelerating availability for patients with limited treatment options.
This compound represents a promising repurposed agent with demonstrated STAT3 inhibitory activity and potent efficacy against chemotherapy-resistant cancers in preclinical models. Its multi-mechanistic action, targeting STAT3 signaling, P-glycoprotein-mediated drug efflux, cell cycle progression, and apoptotic pathways, provides a compelling rationale for continued development as an anticancer therapeutic. The comprehensive experimental protocols outlined in this whitepaper provide robust methodologies for further investigating STAT3 inhibitors in cancer models. While challenges remain in optimizing bioavailability and defining optimal clinical applications, the established safety profile and novel mechanisms of action position this compound as a valuable candidate for addressing the critical unmet need of therapy-resistant malignancies. Future research should focus on clinical validation, combination strategies, and formulation approaches to fully exploit the therapeutic potential of this promising agent.
This compound is a hydroxyquinoline derivative, initially used as an antibiotic for urinary tract infections, that has been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP2) [1] [2]. MetAP2 is a cytosolic metalloenzyme responsible for the co-translational removal of initiator methionine from nascent proteins, a process critical for protein maturation and function [3] [4] [5]. Inhibition of MetAP2 impacts cellular processes such as angiogenesis, proliferation, and metabolism.
The table below summarizes the key quantitative data on this compound's activity:
| Parameter | Value / Measurement | Experimental Context / Notes |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | 54.8 nM (95% CI: 22.6 to 132.8 nM) [2] | In vitro inhibition of purified MetAP2 enzyme activity [2]. |
| Cellular Anti-proliferative (IC₅₀) | 1.9 μM (95% CI: 1.54 to 2.39 μM) [2] | Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation [2]. |
| In Vivo Efficacy (Tumor Volume Reduction) | 60% reduction [2] | Mouse model of breast cancer xenograft after 30 days of treatment [2]. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Statistically significant (P=0.045) [2] | Orthotopic mouse model of bladder cancer; measured via bioluminescence intensity [2]. |
This compound's inhibition of MetAP2 leads to several downstream biological consequences, which have been validated through a series of established experimental models.
The following diagram illustrates the documented sequence of molecular and cellular events leading from this compound administration to its ultimate anti-tumor effect.
The search results I obtained do not contain the detailed, step-by-step experimental methodologies for the key assays cited [2]. The publications confirm that these standard protocols were followed but do not provide full specifics such as reagent concentrations, incubation times, or detailed equipment settings within their abstracts and summary content.
To replicate these studies, you would need to consult the full-text primary research article ( [2]) and likely other specialized resources for protocol details. Standard procedures for some of the mentioned assays include:
The investigation of this compound as a MetAP2 inhibitor exists within a broader therapeutic context. Other, more extensively studied MetAP2 inhibitors like fumagillin, TNP-470, and beloranib have shown that this target is critically involved in regulating lipid metabolism and energy expenditure [6] [7] [4]. This has positioned MetAP2 as a promising target for treating obesity and type 2 diabetes, with inhibitors demonstrating an ability to reduce body weight and improve metabolic parameters in preclinical models [4].
However, the clinical development of some MetAP2 inhibitors has been challenged by safety issues, such as thrombotic events observed with beloranib, driving research toward next-generation inhibitors with improved safety profiles [7].
The diagram below outlines a standard methodology for generating and characterizing nitroxoline-resistant mutants in a laboratory setting.
Experimental workflow for this compound resistance studies.
Key methodological details for this workflow include:
The tables below consolidate key experimental data from the literature, providing a reference for the susceptibility of different species and the fitness costs of resistance.
Table 1: this compound MIC and Resistance Frequency Against Common UTI Pathogens
| Species / Strain | This compound MIC (µg/mL) | Frequency of Resistance at 4x/8x MIC |
|---|---|---|
| Escherichia coli (ATCC 25922) | 4 | < 1.0 × 10⁻¹⁰ [1] |
| Klebsiella pneumoniae (DSM 681) | 2-4 | < 1.0 × 10⁻¹⁰ [1] |
| Pseudomonas aeruginosa (DSM 27853) | 32 | Not reported |
| Acinetobacter baumannii (Clinical isolates) | ~2-4 (median) [2] | Not reported |
| Salmonella spp. (Clinical isolates) | ~3.45 (average) [2] | Not reported |
Table 2: Comparison of Resistance Frequencies with Other UTI Drugs in *E. coli*
| Antibiotic | Frequency of Resistance at 4x MIC |
|---|---|
| This compound | < 1.0 × 10⁻¹⁰ |
| Nitrofurantoin (NFT) | < 8.1 × 10⁻¹⁰ |
| Fosfomycin (FOS) | 3.9 × 10⁻⁷ |
| Ciprofloxacin (CIP) | 4.8 × 10⁻⁸ |
| Pivmecillinam (PIV) | 2.2 × 10⁻⁵ |
| Trimethoprim (TMP) | 2.2 × 10⁻⁵ |
Data adapted from [1]. The extremely low frequency of this compound resistance suggests a high genetic barrier to resistance.
The current understanding of this compound resistance, characterized by a high genetic barrier and significant fitness costs, supports its potential for repurposing. Key research priorities include:
emrR, marR) in clinical isolates to monitor for emerging resistance [2].
Nitroxoline exerts its antibacterial effects primarily by acting as a metallophore, a compound that shuttles metal ions into bacterial cells, leading to copper and zinc intoxication [1] [2] [3]. This represents a shift from the simpler model of metal chelation and starvation.
The diagram below illustrates the multi-faceted mechanism of this compound-induced metal intoxication and its downstream effects on bacterial physiology.
Multi-faceted antibacterial mechanism of this compound involving metal intoxication and membrane disruption.
This compound exhibits a broad spectrum of activity against various Gram-negative bacteria and shows promising synergistic effects with other antibiotics.
| Bacterial Species | MIC₅₀ (µg/mL) | Susceptibility Profile |
|---|---|---|
| Escherichia coli | 4 | Susceptible (breakpoint: ≤16 µg/mL) |
| Acinetobacter baumannii | 2 | Highly susceptible; exhibits bactericidal activity |
| Klebsiella pneumoniae | 4 | Susceptible |
| Salmonella spp. | ~4 | Highly susceptible; active against intracellular S. Typhi |
| Pseudomonas aeruginosa | 32 | Less susceptible (above clinical breakpoint) |
| Synergistic Partner | Observed Effect | Potential Application |
|---|---|---|
| Colistin | Strong synergy; resensitizes colistin-resistant Enterobacteriaceae | Combatting multidrug-resistant (MDR) Gram-negative infections |
| Polymyxin B | Enhanced antibacterial efficacy | Potential combination therapy |
| Vancomycin | Synergistic activity against E. coli | Broadening the spectrum of Gram-positive-targeting antibiotics |
| Streptomycin | Synergistic effect | Potential combination therapy |
| Meropenem | Antagonistic interaction observed | Avoid combination use |
For researchers aiming to validate or build upon these findings, here are summaries of the key experimental methodologies.
This protocol characterizes the interaction between this compound and metal ions.
This method quantitatively measures the interaction between this compound and a second antibiotic.
This protocol determines whether this compound is bacteriostatic or bactericidal.
Bacterial resistance to this compound, while currently rare, primarily occurs through enhanced efflux [1]. Key mechanisms include:
emrR, marR) lead to overexpression of efflux systems like EmrAB-TolC in E. coli and K. pneumoniae, pumping this compound out of the cell [1].The metal intoxication mechanism positions this compound as a promising candidate for repurposing:
Broth microdilution is the most referenced reference method for determining nitroxoline's Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacteria.
The methodology for antifungal testing of this compound against Candida species is similar but uses different media and incubation parameters.
Susceptibility testing for slow-growing mycobacteria requires a specialized liquid culture system.
Disk diffusion is a practical qualitative method for routine diagnostics, especially for uropathogens.
The table below summarizes this compound's in-vitro activity against various microorganisms from recent studies.
| Microorganism | Number of Isolates Tested | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |
|---|---|---|---|---|---|
| Escherichia coli | 499 | 2 | 4 | 1 - 8 | [1] |
| Acinetobacter baumannii | >1000 (across species) | 2 | - | - | [2] |
| Klebsiella pneumoniae | >1000 (across species) | 4 | - | - | [2] |
| Salmonella spp. | 11 | ~4 | - | Up to 8 | [2] |
| Pseudomonas aeruginosa | >1000 (across species) | 32 | - | - | [2] |
| Candida albicans | 45 (total Candida) | 2 | 2 | 0.25 - 4 | [4] |
| Candida glabrata | 18 | 2 | 4 | 0.25 - 4 | [4] |
| Candida auris | 35 | 0.25 | 0.5 | 0.125 - 1 | [5] |
| Mycobacterium tuberculosis | 18 | 4 | 4 | 4 - 8 | [3] [6] |
The following diagram outlines the key decision points for selecting and performing a this compound susceptibility test.
Pseudomonas aeruginosa represents a formidable challenge in clinical settings due to its remarkable ability to form structured biofilms that confer enhanced antibiotic resistance. These complex bacterial communities encapsulated in extracellular polymeric substances (EPS) are associated with persistent infections in cystic fibrosis, urinary tract infections, and medical device-related infections [1]. The biofilm matrix, composed of exopolysaccharides (alginate, Pel, Psl), extracellular DNA (eDNA), and proteins, creates a protective diffusion barrier that restricts antibiotic penetration and promotes treatment failure [1]. This protective environment allows P. aeruginosa to tolerate antibiotic concentrations 10-1000 times higher than those required to kill their planktonic counterparts [2].
Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antibiotic with decades of clinical use in Europe, has recently emerged as a promising anti-biofilm agent [3] [4]. Originally valued for its antibacterial properties against uropathogens, this compound's metal-chelating capacity has been identified as the fundamental mechanism underlying its potent biofilm-disrupting activity [3] [4]. Unlike conventional antibiotics that primarily target essential bacterial processes, this compound exerts its anti-biofilm effects through cation complexation, specifically chelating iron and zinc ions that are essential for biofilm integrity and development [3]. This unique mechanism of action positions this compound as an attractive candidate for combination therapy approaches aimed at overcoming the recalcitrant nature of P. aeruginosa biofilm-associated infections.
This compound functions as a broad-spectrum metallophore that induces bacterial metal intoxication, primarily through complexation of zinc and copper ions [4]. The 8-hydroxyquinoline structure of this compound enables formation of stable complexes with divalent cations, particularly Fe²⁺ and Zn²⁺, which play crucial roles in biofilm matrix stability and bacterial adhesion [3]. Experimental evidence demonstrates that the antibiofilm activity of this compound is indirect and mediated by removal of free iron and zinc from the microbial environment, as biofilm formation capacity can be reconstituted by resupplementation with these specific cations but not with magnesium or calcium [3].
The chelation of these essential metals disrupts multiple aspects of biofilm development and maintenance. Iron sequestration interferes with type IV pilus function, impairing twitching motility and microcolony formation during early biofilm development [3]. Simultaneously, zinc complexation disrupts zinc-dependent adhesion modules that facilitate intercellular adhesion in staphylococcal biofilms, suggesting similar mechanisms may operate in P. aeruginosa [3]. This cation chelation leads to structural alterations in biofilms, transforming them from densely packed confluent layers to reticulate structures with significantly reduced thickness and surface coverage [3].
Beyond its primary metal-chelating activity, this compound exhibits several secondary effects that contribute to its anti-biofilm efficacy. At sub-minimum inhibitory concentrations (sub-MICs), this compound has been shown to enhance twitching motility in P. aeruginosa in a biphasic manner, promoting the transition from sessile to planktonic lifestyles [3]. Furthermore, this compound perturbs outer membrane integrity in Gram-negative bacteria, potentially increasing permeability to other antimicrobial agents and explaining its synergistic effects with large-scaffold antibiotics [4].
Recent research has also revealed that this compound induces copper intoxication in bacterial cells, generating reactive oxygen species that contribute to bactericidal activity against certain pathogens like Acinetobacter baumannii [4]. This additional metal homeostasis disruption mechanism further distinguishes this compound from conventional antibiotics and underscores its multi-faceted approach to biofilm disruption. The compound's impact on membrane integrity also facilitates the resensitization of resistant strains to last-resort antibiotics like colistin, both in vitro and in vivo [4].
Table 1: Anti-biofilm efficacy of this compound against Pseudomonas aeruginosa
| Strain | Biofilm Mass Reduction | Concentration | Viable Cell Reduction in Preformed Biofilms | Clinical Concentration Efficacy |
|---|---|---|---|---|
| P. aeruginosa PAO1 (lab strain) | Up to 80% | Sub-MIC (concentration-dependent) | Not reported | Not applicable |
| P. aeruginosa clinical isolates | Reticulate structures with reduced thickness | 8 µg/mL or 40 µM | 4-log reduction | 200 µg/mL for 6 hours |
| P. aeruginosa BK6695-10 (blood culture) | Significant dispersal from preformed biofilms | Subinhibitory concentrations | Not reported | Not applicable |
This compound demonstrates concentration-dependent efficacy against both biofilm formation and preformed mature biofilms [3]. At sub-MIC concentrations, this compound inhibits de novo biofilm mass synthesis on polystyrene surfaces by up to 80% across various P. aeruginosa strains, including laboratory and clinical isolates from diverse infection sources [3]. Notably, the anti-biofilm activity occurs without significant inhibition of planktonic growth, confirming a specific targeting of the sessile bacterial population [3].
Against preformed biofilms, this compound exhibits even more promising activity. At concentrations achievable in urine during standard oral treatment (200 µg/mL), this compound reduces viable cell counts in preformed biofilms by 4 logs after 6 hours of exposure, outperforming both ciprofloxacin (2-log reduction) and colistin (approximately 1-log reduction) [3]. Microscopic analysis reveals that sub-MIC this compound treatment reduces biofilm thickness by approximately 40%, primarily affecting the upper layers while leaving the basal regions relatively intact [3].
Table 2: this compound-antibiotic synergy against Pseudomonas aeruginosa biofilms
| Antibiotic Combination | Effect on Biofilm | Efficacy Compared to Antibiotic Alone | Impact on Planktonic Cells |
|---|---|---|---|
| This compound + Tobramycin | Significant reduction in biomass and thickness | Superior (p = 0.001) | Enhanced killing of dispersed cells |
| This compound + Colistin | Resensitization of resistant strains | 2-4 fold MIC reduction | Improved in vivo survival in Galleria mellonella model |
| This compound + Macrolides/Rifampicin/Novobiocin | Not quantified | Strong synergy | Enables activity against Gram-negative bacteria |
This compound exhibits potent synergistic effects when combined with conventional antibiotics, particularly those targeting the bacterial cell wall and outer membrane [4]. One of the most significant therapeutic advantages is this compound's ability to resensitize colistin-resistant Enterobacteriaceae, reducing colistin MICs 2-4 fold, even below the EUCAST breakpoint in some cases [4]. This resensitization effect extends to in vivo models, where this compound-colistin combination therapy improved survival of Galleria mellonella larvae infected with mcr-1-positive, colistin-resistant Klebsiella pneumoniae by twofold at 72 hours post-infection compared to monotherapy [4].
The synergy between this compound and antibiotics appears to be multifaceted. This compound-induced biofilm disruption releases bacterial cells from the protective biofilm matrix, rendering them more susceptible to conventional antibiotics [3]. Additionally, this compound's perturbation of outer membrane integrity may enhance penetration of co-administered antibiotics [4]. This combination approach addresses the key challenge of biofilm-mediated antibiotic tolerance while potentially lowering required antibiotic doses, thereby reducing toxicity concerns associated with last-resort agents like colistin [4].
Protocol 1: Static Biofilm Formation and this compound Susceptibility Testing
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Protocol 2: Preformed Biofilm Eradication Assay
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Protocol 3: Microscopic Evaluation of Biofilm Architecture
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Protocol 4: Twitching Motility Assay
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The unique anti-biofilm properties of this compound suggest several promising clinical applications for managing P. aeruginosa infections. In urinary tract infections, particularly those associated with indwelling catheters, this compound's high urinary concentrations (persisting around 300 mg/L during oral therapy) directly target biofilm formation on abiotic surfaces [3] [4]. For respiratory infections in cystic fibrosis patients, where P. aeruginosa biofilms contribute significantly to disease progression, this compound's metal-chelating mechanism may complement standard tobramycin inhalation therapy, though formulation challenges for pulmonary delivery must be addressed [5].
Additionally, this compound shows promise for medical device coating applications to prevent biofilm formation on implants and catheters [3]. The demonstrated synergy with colistin also positions this compound as a valuable component in combination therapy for multidrug-resistant P. aeruginosa infections, potentially restoring susceptibility to last-resort antibiotics [4]. The anti-biofilm activity at sub-MIC concentrations further suggests potential for prophylactic use in high-risk settings where biofilm formation presents significant clinical challenges.
Based on current evidence, several combination approaches with this compound warrant consideration:
When designing combination regimens, it is essential to consider that this compound demonstrates antagonism with beta-lactam antibiotics including penicillins, cephalosporins, and carbapenems [4]. This antagonistic relationship may stem from this compound's bacteriostatic activity interfering with the bactericidal mechanism of cell-wall active agents that require active bacterial growth for optimal efficacy.
Diagram 1: this compound's multimodal mechanism of action against Pseudomonas aeruginosa biofilms, highlighting metal chelation as the primary pathway with secondary effects on membrane integrity that collectively enhance antibiotic efficacy.
Diagram 2: Comprehensive workflow for evaluating this compound efficacy against Pseudomonas aeruginosa biofilms, incorporating multiple assessment methodologies for robust quantification of anti-biofilm effects.
This compound represents a promising anti-biofilm therapeutic with a unique metal-chelating mechanism of action that effectively disrupts Pseudomonas aeruginosa biofilms. The compound's ability to potentiate conventional antibiotics, particularly against multidrug-resistant strains, positions it as a valuable candidate for combination therapy approaches. While clinical implementation beyond urinary tract infections will require further formulation development and safety evaluation, the existing efficacy data and well-established safety profile support continued investigation of this compound as a solution to the challenging problem of biofilm-associated infections.
The global spread of multidrug-resistant (MDR) Gram-negative pathogens represents a critical public health threat, with colistin serving as a last-line defense against many resistant infections. The emergence of plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal resistance mechanisms has severely compromised colistin efficacy, creating an urgent need for innovative therapeutic strategies. These application notes present comprehensive experimental evidence and standardized protocols demonstrating that nitroxoline, a hydroxyquinoline antibiotic, effectively resensitizes colistin-resistant Gram-negative pathogens when used in combination therapy. Through multiple mechanistic pathways including membrane permeabilization, metal intoxication, and potentiation of colistin binding, this compound restores colistin susceptibility across diverse resistant strains including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. This document provides researchers with validated methodologies and reference data to advance combination therapy development against MDR Gram-negative infections.
Colistin (polymyxin E) represents a cationic polypeptide antibiotic of last resort for treating infections caused by MDR Gram-negative bacteria. Its primary mechanism involves electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane, leading to membrane disruption and bacterial death [1]. Historically abandoned due to nephrotoxicity and neurotoxicity concerns, colistin has been reintroduced clinically as resistance to alternative antibiotics has escalated [2]. Two primary resistance mechanisms have emerged: (1) chromosomal mutations in two-component systems (PmrAB/PhoPQ) that modify lipid A with phosphoethanolamine or aminoarabinose, reducing membrane negative charge; and (2) plasmid-mediated mcr genes that encode phosphoethanolamine transferases, enabling horizontal transfer of resistance [3] [1]. The World Health Organization has designated multiple Gram-negative pathogens as priority critical pathogens, underscoring the urgent need for novel therapeutic approaches [4].
This compound (8-hydroxy-5-nitroquinoline) is a bacteriostatic antibiotic with an established safety profile and decades of clinical use for uncomplicated urinary tract infections [5]. Beyond its traditional indication, recent investigations have revealed a broader spectrum of activity against Gram-negative pathogens than previously recognized, including potent effects against MDR strains [5]. This compound functions as a metallophore that induces copper and zinc intoxication in bacterial cells while additionally disrupting outer membrane integrity [5]. This multi-faceted activity positions this compound as an ideal candidate for combination therapy with colistin, potentially overcoming resistance through complementary mechanisms of action.
The synergistic interaction between this compound and colistin emerges from their complementary mechanisms of action that collectively overcome bacterial resistance adaptations:
Membrane Permeabilization: this compound disrupts outer membrane integrity through metal chelation and direct interaction with membrane components, facilitating increased colistin penetration and access to its lipid A target [5]. This permeabilization effect is particularly pronounced in colistin-resistant strains with modified LPS structures.
Metal Homeostasis Disruption: As a metallophore, this compound complexes with essential metal ions (particularly zinc and copper), inducing metal starvation while simultaneously causing oxidative stress through Fenton chemistry reactions [5]. This dual action compromises bacterial stress response systems that normally mitigate colistin toxicity.
Enhanced Colistin Binding: By partially neutralizing the protective charge modifications in resistant strains (e.g., phosphoethanolamine additions), this compound restores the electrostatic interaction between cationic colistin molecules and anionic membrane components [4] [5].
The following diagram illustrates the synergistic mechanism between this compound and colistin:
Figure 1: Synergistic Mechanism of this compound and Colistin Combination Therapy
Beyond planktonic bacteria, the this compound-colistin combination demonstrates exceptional efficacy against structured microbial communities that contribute to chronic infections. This compound potently inhibits biofilm formation and disrupts established biofilms through its metal chelation properties, which interfere with extracellular matrix integrity and quorum sensing pathways [4]. When combined with colistin, the treatment achieves complete eradication of persister cells within biofilms—a population typically resistant to conventional antibiotics [4]. This enhanced biofilm penetration and anti-persister activity addresses a critical limitation of monotherapy with colistin or other last-resort antibiotics.
Systematic evaluation of the this compound-colistin combination against diverse Gram-negative pathogens reveals consistent resensitization across multiple strain types. The following table summarizes minimum inhibitory concentration (MIC) reduction data from checkerboard assays:
Table 1: this compound-Colistin Synergy Against Gram-Negative Pathogens
| Bacterial Species | Strain Characteristics | Colistin MIC Alone (µg/mL) | Colistin MIC with this compound (µg/mL) | Fold Reduction | FICI Value |
|---|---|---|---|---|---|
| P. aeruginosa | Colistin-resistant | 1024 | 0.03 | 34,000 | ≤0.5 [6] |
| E. coli | mcr-1 positive | 8 | 0.25-2 | 4-32 | 0.14-0.5 [7] [5] |
| K. pneumoniae | Colistin-resistant | 256 | 0.125-0.5 | 512-2048 | 0.09-0.31 [7] |
| A. baumannii | Colistin-resistant | 128 | 0.5-1 | 128-256 | 0.25-0.38 [7] |
| K. pneumoniae | ESBL-positive | 4-8 | 0.125-1 | 4-32 | ≤0.5 [5] |
FICI: Fractional Inhibitory Concentration Index (FICI ≤0.5 indicates synergy)
Dynamic time-kill assays provide further evidence of the combination's bactericidal activity. Against colistin-resistant P. aeruginosa, the this compound-colistin combination achieves >4-log10 CFU/mL reduction within 12-24 hours, compared to minimal activity by either agent alone [4] [6]. The combination also demonstrates significant anti-biofilm activity, with crystal violet staining and scanning electron microscopy revealing complete disruption of established biofilms at concentrations 4-8 fold lower than respective MICs [4] [7]. This enhanced biofilm eradication addresses a critical therapeutic challenge in device-related and chronic infections.
Checkerboard broth microdilution represents the standard methodology for quantifying antibiotic synergy and determining FICI values [6] [7].
Calculate FICI using the formula: FICI = (MICcolistin combination/MICcolistin alone) + (MICthis compound combination/MICthis compound alone) Interpret results as: synergy (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonism (FICI > 4) [7].
Time-kill assays provide dynamic assessment of bactericidal activity and can detect synergistic killing more sensitively than endpoint methods like checkerboard assays [7].
Synergy is defined as ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is defined as ≥3-log10 reduction in CFU/mL from the initial inoculum [7].
The following diagram illustrates the experimental workflow for combination therapy evaluation:
Figure 2: Experimental Workflow for Evaluating this compound-Colistin Combination Therapy
Bacterial membrane integrity following this compound-colistin exposure can be quantified using fluorescent dye-based methods [4] [6].
The This compound-colistin combination presents multiple translational development opportunities for addressing antimicrobial resistance:
Salvage Therapy Protocol: Development of standardized dosing regimens for critically ill patients with infections caused by colistin-resistant Gram-negative pathogens, particularly those with limited treatment options [2].
Inhalation Therapy: Formulation development for localized administration in ventilator-associated pneumonia caused by MDR P. aeruginosa and A. baumannii, potentially enhancing efficacy while minimizing systemic exposure [8].
Biofilm-Related Infection Strategy: Device coating and irrigation solution formulations for preventing and treating biofilm-associated infections on medical implants and in chronic wounds [2].
Several promising research avenues merit further investigation to fully exploit the therapeutic potential of this compound-colistin combination therapy:
Resistance Mitigation Studies: Longitudinal passage experiments to determine whether the combination suppresses resistance emergence compared to monotherapy [3].
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Systematic evaluation of drug exposure relationships to optimize dosing regimens, particularly in special populations requiring renal replacement therapy [8].
Host-Pathogen Interaction Studies: Investigation of combination effects on bacterial virulence factors and host immune responses during infection [4] [5].
Expanded Spectrum Assessment: Evaluation against emerging MDR pathogens with pan-resistance profiles, including Stenotrophomonas maltophilia and Burkholderia cepacia complex [5].
This compound, a quinoline antibiotic historically used for urinary tract infections, has emerged as a promising repurposed therapeutic agent for bladder cancer. Recent evidence demonstrates that this compound exhibits multifaceted antitumor activity against both conventional and chemoresistant bladder cancer models through diverse molecular mechanisms. The favorable safety profile and established pharmacokinetics of this compound from decades of clinical use for urinary tract infections position it as an attractive candidate for oncology repurposing, potentially offering accelerated clinical translation compared to novel chemical entities.
Completed multicenter phase II clinical trials have demonstrated the efficacy and safety of this compound in chemotherapy/BCG instillation-unresponsive high-risk non-muscle-invasive bladder cancer (NMIBC) patients, with significantly better clinical efficacy than currently used bladder instillation agents like mitomycin or BCG [1] [2]. The oral administration of this compound provides a substantial advantage over intravesical instillation, improving patient compliance and quality of life while potentially allowing high-risk patients to avoid radical cystectomy [2]. This document provides comprehensive application notes and experimental protocols to support researchers in investigating this compound's anticancer mechanisms and efficacy in bladder cancer models.
This compound exerts its antitumor effects through multiple complementary mechanisms that collectively target critical hallmarks of bladder cancer progression, metastasis, and chemoresistance. The table below summarizes the key molecular targets and functional effects identified in bladder cancer models:
Table 1: Molecular Mechanisms of this compound in Bladder Cancer Models
| Molecular Target | Experimental System | Functional Outcome | Supporting References |
|---|---|---|---|
| STAT3 Signaling Inhibition | Drug-resistant T24/DOX and T24/CIS cells | P-glycoprotein reversal, G0/G1 cell cycle arrest, apoptosis induction | [3] |
| EMT Process Reversal | MBT-2 and J82 cell lines; C3H/He mouse model | Downregulation of N-cadherin, Slug, MMP-2, MMP-9; inhibition of migration and invasion | [4] |
| MetAP2 Inhibition | HUVEC cells; breast and bladder cancer xenografts | Anti-angiogenic activity through endothelial cell senescence; reduced microvessel density | [5] |
| EGR1/circNDRG1/miR-520h/smad7 Pathway | T24, UM-UC-3, TCCSUP, J82 cell lines | circNDRG1 upregulation; smad7-mediated EMT inhibition | [1] [2] |
| Immunomodulation | C3H/He mouse model | Reduction of myeloid-derived suppressor cells (MDSC) in peripheral blood | [4] |
| Metal Chelation | Various cancer models | Disruption of cellular metal homeostasis; multiple downstream effects | [6] [7] |
The following diagrams illustrate the primary molecular pathways through which this compound exerts its antitumor effects in bladder cancer models:
This compound-Mediated STAT3 Signaling Inhibition in Drug-Resistant Bladder Cancer
This compound-Mediated circNDRG1/miR-520h/smad7 Signaling Pathway in Bladder Cancer Metastasis
Extensive preclinical investigations have evaluated this compound's antitumor efficacy across diverse bladder cancer models representing various disease stages and molecular subtypes. In vitro studies have utilized multiple human bladder cancer cell lines, including T24, J82, UM-UC-3, TCCSUP, and MBT-2, to characterize this compound's effects on cell proliferation, migration, invasion, apoptosis, and molecular pathway modulation [4] [3] [1]. For investigation of drug resistance mechanisms, researchers have established and validated doxorubicin-resistant (T24/DOX) and cisplatin-resistant (T24/CIS) sublines through continuous exposure of parental T24 cells to progressively increasing concentrations of chemotherapeutic agents [3].
In vivo validation has been conducted in immunocompetent C3H/He mice with subcutaneous MBT-2 bladder tumor implants and in various xenograft models using human bladder cancer cell lines [4] [5]. These models have demonstrated consistent tumor growth inhibition across different administration regimens and dosing schedules, providing robust evidence of this compound's in vivo efficacy. The orthotopic bladder cancer model has been particularly valuable for evaluating effects on tumor metastasis and dissemination within the relevant physiological microenvironment [5].
Table 2: Summary of this compound Antitumor Efficacy in Preclinical Bladder Cancer Models
| Experimental System | This compound Concentration/Dose | Exposure Time/Treatment Duration | Key Efficacy Outcomes | References |
|---|---|---|---|---|
| T24 Bladder Cancer Cells | 10-40 µM | 24-72 hours | IC~50~: ~10-20 µM; Dose-dependent reduction in cell viability | [3] |
| T24/DOX & T24/CIS Resistant Cells | 10-40 µM | 24-72 hours | IC~50~: ~15-25 µM; Reversal of chemoresistance | [3] |
| MBT-2 & J82 Cell Migration | 10-20 µM | 24 hours | 60-80% inhibition in wound healing and Transwell assays | [4] |
| C3H/He Mouse Subcutaneous Model | 15 mg/kg & 60 mg/kg oral gavage | 8 doses over 12 days | 40-60% reduction in tumor volume; decreased MDSC percentage | [4] |
| Bladder Cancer Orthotopic Model | 50 mg/kg oral gavage | 5 weeks | Significant inhibition of tumor growth and metastasis | [5] |
| Drug-Resistant Xenograft Models | 40 mg/kg oral administration | 21 days | Tumor growth inhibition in T24/DOX and T24/CIS models | [3] |
Table 3: In Vivo Dosing Regimens for this compound in Bladder Cancer Models
| Animal Model | Administration Route | Dosing Regimen | Vehicle | Treatment Duration | Toxicological Observations | |------------------|--------------------------|-------------------|-------------|------------------------|------------------------------| | C3H/He Mice (MBT-2 model) | Oral gavage | 15 mg/kg or 60 mg/kg; 5 times/week | Phosphate-buffered saline (PBS) | 12 days | No serious adverse effects reported | [4] | | Orthotopic Bladder Cancer Model | Oral gavage | 50 mg/kg | Not specified | 5 weeks | Well-tolerated; no dose-limiting toxicity | [5] | | Drug-Resistant Xenograft Models | Oral administration | 40 mg/kg | PBS | 21 days | Favorable safety profile | [3] |
Protocol 1: XTT Cell Viability Assay
Objective: To evaluate the concentration-dependent and time-dependent effects of this compound on bladder cancer cell viability.
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Protocol 2: Wound Healing Assay
Objective: To assess the effect of this compound on bladder cancer cell migration capacity.
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Protocol 3: Transwell Migration Assay
Objective: To evaluate this compound's effect on bladder cancer cell migration using Boyden chamber system.
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Protocol 4: Hoechst 33342 Staining for Apoptosis Detection
Objective: To identify apoptotic cells based on nuclear morphological changes.
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Protocol 5: Protein Expression Analysis of EMT and STAT3 Pathway Markers
Objective: To evaluate this compound-induced changes in expression of key signaling proteins.
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Protocol 6: Subcutaneous Bladder Cancer Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in mouse models.
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The multimodal mechanism of action of this compound positions it as a promising therapeutic agent for both conventional and treatment-resistant bladder cancer. Its ability to simultaneously target STAT3 signaling, reverse epithelial-mesenchymal transition, inhibit angiogenesis, and modulate immunosuppressive cells in the tumor microenvironment addresses multiple hallmarks of cancer progression [4] [3]. Particularly noteworthy is this compound's efficacy in reversing P-glycoprotein-mediated drug resistance, suggesting its potential application in combination with conventional chemotherapeutics to overcome multidrug resistance [3].
The completed phase II clinical trials in high-risk NMIBC patients unresponsive to standard BCG or chemotherapy instillation demonstrate the clinical translatability of this compound, showing superior efficacy compared to conventional agents [1] [2]. The oral administration route offers significant practical advantages over intravesical delivery, potentially improving patient compliance and expanding treatment access. Future research directions should explore this compound in combination with immune checkpoint inhibitors, antibody-drug conjugates, or targeted therapies to leverage potential synergistic effects and address the complexity of bladder cancer pathogenesis.
When implementing these protocols in research settings, several factors warrant consideration:
The metal-chelating properties of this compound may contribute to its multifaceted mechanisms, potentially disrupting metalloenzyme function and cellular metal homeostasis [6] [7]. Researchers should consider this characteristic when designing experiments and interpreting results, particularly in studies investigating metabolic pathways or metalloprotein function.
Balamuthia mandrillaris is a free-living amoeba that causes granulomatous amoebic encephalitis (GAE), a rare but devastating central nervous system infection with historically high mortality rates exceeding 90% in documented cases [1] [2]. This pathogen represents a significant therapeutic challenge in clinical parasitology and infectious disease due to its biphasic life cycle (consisting of a vegetative trophozoite form and a resilient cyst form) and the limited efficacy of current treatment regimens [1]. The insidious onset and non-specific symptoms of Balamuthia GAE often lead to diagnostic delays, while the lack of standardized, effective treatments contributes to the poor prognosis associated with this infection [3] [2].
The current treatment landscape for Balamuthia GAE reflects the urgent need for more effective therapeutic options. The Centers for Disease Control and Prevention (CDC) recommends a multifaceted drug regimen based on limited survivor case reports, typically consisting of various combinations of pentamidine, sulfadiazine, flucytosine, azithromycin, fluconazole, and miltefosine [4]. However, this conventional approach suffers from several limitations, including significant drug toxicities, questionable blood-brain barrier penetration, and inconsistent clinical outcomes [1] [2]. The challenging nature of Balamuthia infections necessitates the exploration of novel treatment strategies, with drug repurposing emerging as a promising approach to rapidly identify compounds with favorable safety and pharmacokinetic profiles for clinical application [1] [5].
Table 1: Currently Recommended Medications for Balamuthia GAE Treatment
| Drug | Standard Dose | Key Limitations | Evidence Basis |
|---|---|---|---|
| Pentamidine | 4 mg/kg IV once daily | High toxicity, poor blood-brain barrier penetration | Survivor case reports |
| Sulfadiazine | 1.5 g every 6 hours (adults) | Renal toxicity, requires dose adjustment | Survivor case reports |
| Flucytosine | 37.5 mg/kg every 6 hours | Myelosuppression, resistance development | Survivor case reports |
| Azithromycin | 500 mg/day (adults) | Limited amoebicidal activity as monotherapy | Survivor case reports |
| Miltefosine | 50 mg three times daily (>45 kg) | Gastrointestinal side effects, cost | In vitro and case reports |
| Nitroxoline | 250 mg three times daily | Investigational use only | In vitro studies and recent survivor case |
This compound (8-hydroxy-5-nitroquinoline) has demonstrated remarkable potency against both life cycle stages of B. mandrillaris in comprehensive in vitro studies. In a high-throughput screen of 2,177 clinically approved compounds, this compound emerged as a leading candidate based on its low micromolar inhibitory concentrations and favorable selectivity index compared to existing anti-amebic medications [1]. The drug exhibited consistent activity against the proliferative trophozoite stage (IC₅₀ values ranging from 4.77 to 5.0 μM) and, perhaps more importantly, demonstrated significant efficacy against the dormant cyst form, which is typically resistant to conventional therapies [1] [2]. This dual activity is clinically crucial as cyst forms can lead to disease recrudescence following initial treatment, contributing to treatment failures observed with current therapeutic options.
The comparative efficacy of this compound against other recommended anti-amebic drugs reveals its superior in vitro profile. When evaluated alongside pentamidine, miltefosine, and azithromycin—three drugs with documented in vitro activity against B. mandrillaris—this compound demonstrated enhanced potency and a more favorable cytotoxicity profile in human cell lines [1]. Recrudescence assays further established that this compound effectively eliminates B. mandrillaris populations at concentrations of 28 μM, preventing the recurrence of amoebic growth after treatment withdrawal [1] [5]. This sustained anti-amebic effect represents a significant advantage over currently available treatments, particularly considering the pharmacologically achievable plasma concentrations of this compound (Cₘₐₓ ≈ 30 μM) following standard oral dosing in humans [1].
Table 2: In Vitro Activity of this compound Against Balamuthia mandrillaris
| Parameter | Trophozoites | Cysts | Human Cell Toxicity | Selectivity Index |
|---|---|---|---|---|
| IC₅₀ Value | 4.77 ± 0.35 μM | 5.61 ± 0.42 μM | CC₅₀ > 30 μM | >6.3 |
| IC₉₀ Value | 8.12 ± 0.51 μM | 9.87 ± 0.63 μM | N/A | N/A |
| Miltefosine (Reference) | 62 μM | >100 μM | Variable | <2 |
| Azithromycin (Reference) | 244 μM | >500 μM | Variable | <1 |
The anti-amebic activity of this compound appears to extend beyond B. mandrillaris to other pathogenic free-living amoebae. Recent investigations have demonstrated promising activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), with IC₅₀ values of 1.63 ± 0.37 µM and 1.17 ± 0.21 µM against two different reference strains [6]. Similar to its activity against Balamuthia, this compound also effectively inhibits the cyst form of N. fowleri (IC₅₀ of 1.26 ± 0.42 μM), which is significant considering the differential drug sensitivity between trophozoite and cyst forms across amoebae species [6]. The consistent low micromolar activity against both Balamuthia and Naegleria suggests that this compound may target evolutionarily conserved pathways in pathogenic amoebae, potentially offering a broad-spectrum anti-amebic application worthy of further investigation.
The primary mechanism of this compound's anti-amebic activity appears to involve metal ion chelation, particularly targeting iron and copper homeostasis within amoebic cells [1] [5]. The 8-hydroxyquinoline structure of this compound enables formation of stable complexes with essential metal cations, disrupting metal-dependent enzymatic processes and generating reactive oxygen species through redox cycling mechanisms [1]. This metal chelation property likely explains the broad-spectrum activity of this compound across multiple pathogens (bacteria, fungi, and parasites) and its effectiveness against both trophozoite and cyst forms of B. mandrillaris [6]. Additionally, structure-activity relationship studies indicate that this compound may induce programmed cell death (PCD)-related events in pathogenic amoebae, characterized by mitochondrial dysfunction, phosphatidylserine externalization, and membrane integrity loss [6].
The unique vulnerability of B. mandrillaris to this compound's metal-chelating mechanism may stem from the amoeba's reliance on iron-dependent pathways for encystment and environmental persistence. Unlike mammalian cells, B. mandrillaris lacks sophisticated metal homeostasis mechanisms when facing potent chelators at pharmacologically achievable concentrations [1]. This mechanistic understanding is further supported by structure-activity relationship studies demonstrating that the 8-hydroxy group is essential for anti-amebic activity, while the 5-nitro group enhances potency but is not absolutely required [1]. The identification of these key functional groups provides valuable insights for future medicinal chemistry efforts aimed at optimizing this compound's anti-amebic properties.
Diagram 1: Proposed mechanism of action of this compound against Balamuthia mandrillaris, highlighting the metal chelation pathway and subsequent cellular effects.
Comprehensive SAR studies evaluating 19 commercially available this compound analogs have revealed critical structural requirements for optimal anti-amebic activity [1]. The 8-hydroxy group on the quinoline ring is absolutely essential, as analogs lacking this substituent show dramatically reduced activity against both trophozoite and cyst forms. In contrast, the 5-nitro group enhances potency but is not strictly required, evidenced by the retained activity of 8-hydroxyquinoline (the des-nitro analog) [1]. Additional modifications to the quinoline core, including halogenation at various positions and alterations to the nitrogen environment, generally result in diminished anti-amebic effects, suggesting that this compound represents a structurally optimized compound within this chemical class for targeting B. mandrillaris [1]. These findings provide valuable guidance for future drug development efforts focused on enhancing this compound's anti-amebic properties or overcoming potential resistance mechanisms.
The standardized approach for evaluating compound activity against B. mandrillaris involves a multi-tiered screening strategy beginning with axenic cultures of trophozoites (ATCC PRA-291 strain) maintained in specialized media [1]. The primary high-throughput screen assesses compound viability at a single concentration (typically 20 μM) following 72 hours of exposure using robust metabolic indicators such as alamarBlue or resazurin reduction assays [1]. Compounds demonstrating significant inhibition (generally >40% reduction in viability) progress to secondary screening where full dose-response curves are generated (typical concentration range: 0.1-100 μM) to determine IC₅₀ values. In parallel, compounds are evaluated for cytotoxicity in mammalian cell lines including human fibroblasts (HFF-1), glial cells (H4), and other tissue-specific lines to calculate selectivity indices [1].
The comprehensive assessment of promising candidates includes evaluation against the cyst form by inducing encystment through nutrient deprivation and environmental stress, followed by compound exposure to determine cysticidal activity [1]. Recrudescence assays are performed by removing compounds after 72 hours of treatment, replacing with fresh media, and monitoring cultures for regrowth over 2-3 weeks to identify compounds that truly eradicate amoebae rather than merely suppressing growth [1]. For the most promising candidates, additional experiments examining host cell protection are conducted using co-culture models of B. mandrillaris with human fibroblast or brain explant cultures, quantifying the reduction in host cell destruction following compound treatment [1].
Diagram 2: Experimental workflow for screening and evaluating anti-amebic compounds against Balamuthia mandrillaris, highlighting the multi-tiered approach.
Table 3: Key Assay Parameters for Evaluating Anti-Amebic Compounds
| Assay Type | Cell Density | Compound Exposure | Incubation Conditions | Endpoint Measurement | Key Controls |
|---|---|---|---|---|---|
| Trophozoite Viability | 5×10⁴ cells/well | 72 hours | 37°C, 5% CO₂ | alamarBlue fluorescence | Miltefosine, DMSO |
| Cysticidal Activity | 1×10⁴ cysts/well | 96 hours | 37°C, 5% CO₂ | Microscopic count or excystment | Untreated cysts |
| Mammalian Cytotoxicity | 1×10⁴ cells/well | 72 hours | 37°C, 5% CO₂ | MTT reduction | Untreated cells |
| Host Cell Protection | Co-culture ratio 1:1 | 48-72 hours | 37°C, 5% CO₂ | LDH release or microscopy | Infected untreated |
The translational potential of this compound for Balamuthia GAE has progressed from in vitro studies to clinical application with a documented survival case reported in California [2]. The patient, a man in his 50s with no significant medical history, presented with generalized seizures and a solitary left temporal lobe lesion on MRI [2]. After initial diagnosis and treatment with the standard CDC-recommended multi-drug regimen, the patient developed severe treatment-related toxicities including hypoglycemia from pentamidine and renal failure requiring discontinuation of sulfadiazine and placement of bilateral nephrostomy tubes [2]. When his condition deteriorated despite aggressive conventional treatment, this compound (250 mg orally three times daily) was added to his regimen through an FDA Emergency Use Authorization [2].
The clinical response to this compound was notable, with MRI imaging after just one week of treatment showing decreased size of cerebral abscesses and no new lesions [2]. Although treatment was briefly interrupted due to an unrelated acute kidney injury, subsequent MRIs at 7 and 17 weeks after this compound initiation demonstrated continued marked improvement in lesion size [2]. At 15-month follow-up, the patient continued this compound alongside several other anti-amebic medications and had returned to community living with family support [2]. This case represents one of the few documented survivors of Balamuthia GAE and provides crucial preliminary evidence for this compound's efficacy in human infections, particularly when conventional treatments fail or prove intolerable.
For clinical implementation, this compound administration for Balamuthia GAE should follow a comprehensive treatment approach that addresses the multifaceted challenges of this infection. The recommended oral dosage based on the survival case is 250 mg three times daily, though optimal dosing has not been established through controlled trials [2]. Treatment duration should be individualized based on clinical response, radiographic findings, and laboratory parameters, with reported survivors receiving therapy for several weeks to months, or even years in some cases [4]. Importantly, this compound should be administered as part of a multi-drug regimen rather than monotherapy, typically in combination with other agents such as miltefosine, azithromycin, fluconazole, and flucytosine, as synergistic effects may enhance overall treatment efficacy [2].
Clinical monitoring during this compound treatment should include regular assessment of neurological status, serial brain MRI (typically every 2-4 weeks initially), and laboratory evaluation of renal, hepatic, and hematological parameters [2]. Although this compound is generally well-tolerated with primarily gastrointestinal side effects (nausea reported in approximately 9.8% of patients using it for urinary tract infections), the potential for renal toxicity requires vigilance, especially in patients receiving concurrent nephrotoxic medications [2]. The decision to discontinue therapy should be made on a case-by-case basis considering clinical stability, resolution of radiographic abnormalities, and absence of laboratory evidence of active infection [4].
This compound is currently not FDA-approved in the United States for any indication, though it has a long history of safe use for urinary tract infections in certain European and Asian countries [1] [2]. For treatment of Balamuthia infections in the U.S., this compound is available through the CDC's expanded access Investigational New Drug (IND) program [4]. Clinicians seeking to utilize this compound for Balamuthia infection should contact the CDC Emergency Operations Center (770-488-7100) for diagnostic assistance, specimen collection guidance, and treatment recommendations [4]. This expanded access pathway requires emergency use authorization from the FDA and appropriate institutional review board approvals, but provides a mechanism for obtaining this promising investigational therapy for life-threatening infections with limited treatment options [2].
This compound represents a promising repurposing candidate for the treatment of fatal Balamuthia mandrillaris infections, demonstrating superior in vitro efficacy against both trophozoite and cyst forms compared to currently recommended drugs. The documented survival of at least one patient with this compound treatment, after failing conventional therapy, provides compelling clinical evidence supporting its further investigation. While current access remains limited to expanded use protocols, ongoing research and additional clinical experience may establish this compound as a cornerstone therapy for these devastating infections. Researchers and clinicians should consider early engagement with regulatory agencies and the CDC when considering this compound for Balamuthia infections, particularly in cases with progressive disease despite standard treatment.
This compound (NTX) is an established antibiotic clinically used for treating urinary tract infections that has recently emerged as a promising novel STAT3 inhibitor with significant potential for cancer research and therapeutic development. This repurposing of this compound represents a strategic approach in drug discovery, leveraging its well-characterized safety profile and pharmacokinetic properties to target STAT3 signaling pathways implicated in various cancers. As a transcription factor, STAT3 (Signal Transducer and Activator of Transcription 3) is constitutively activated in numerous human malignancies and plays a crucial role in tumor cell proliferation, survival, metastasis, and chemoresistance [1]. The discovery of this compound's STAT3 inhibitory activity provides researchers with a valuable tool compound for investigating STAT3-driven oncogenesis and developing targeted cancer therapies.
Recent research has elucidated this compound's multifaceted mechanisms of action, positioning it as a unique multi-targeting agent in oncological research:
STAT3 Pathway Inhibition: this compound effectively suppresses phosphorylated STAT3 (p-STAT3) at both tyrosine 705 (Y705) and serine 727 (S727) residues, preventing STAT3 dimerization, nuclear translocation, and transcription of downstream target genes [2] [3]. This inhibition occurs through direct action on the STAT3 signaling cascade rather than through upstream JAK kinase inhibition.
P-glycoprotein Reversal: In drug-resistant urothelial bladder cancer models, this compound significantly downregulates P-glycoprotein (P-gp) expression, a key multidrug resistance transporter encoded by the ABCB1 (MDR1) gene [2]. This effect helps restore chemosensitivity to conventional chemotherapeutic agents like doxorubicin and cisplatin.
NLRP3 Inflammasome Inhibition: Separate research has identified this compound as a novel inhibitor of NLRP3-dependent pyroptosis, functioning through direct interaction with the NACHT domain of NLRP3 and subsequent reduction in IL-1β secretion and gasdermin D cleavage [4]. This mechanism highlights this compound's potential applicability in inflammatory disease research alongside its oncological applications.
Table 1: Fundamental Properties of this compound as a Research Compound
| Property | Specification | Research Significance |
|---|---|---|
| CAS Number | 4008-48-4 | Chemical identification and sourcing |
| Molecular Formula | C9H6N2O3 | Molecular weight (190.16 g/mol) and structure-based studies |
| Original Indication | Urinary tract infection antibiotic | Established human safety profile for repurposing |
| STAT3 Inhibition | p-STAT3 (Y705 & S727) downregulation | Targeted cancer therapy development |
| Secondary Mechanisms | P-gp reversal, NLRP3 inflammasome inhibition | Multi-targeting research applications |
The JAK-STAT signaling pathway represents a critical intracellular communication channel that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in the regulation of gene expression. STAT3, a key member of the STAT protein family, functions as a cytoplasmic transcription factor that becomes activated through phosphorylation primarily by upstream Janus kinases (JAKs) or receptor tyrosine kinases [5] [6]. Under physiological conditions, STAT3 activation is transient and tightly regulated by various negative modulators, including the suppressor of cytokine signaling (SOCS) proteins and protein inhibitor of activated STAT (PIAS) family members [1]. However, in numerous cancer types, STAT3 becomes constitutively activated, driving tumor progression through the upregulation of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.
The molecular architecture of STAT3 comprises several functionally critical domains that facilitate its activation and transcriptional activity:
SH2 Domain: The Src homology 2 (SH2) domain represents the most highly conserved region across STAT proteins and mediates protein-protein interactions by recognizing and binding to specific phosphotyrosine motifs [1]. This domain is essential for STAT3 dimerization through reciprocal phosphotyrosine-SH2 domain interactions between two STAT3 monomers.
DNA-Binding Domain: This central region enables STAT3 dimers to recognize and bind to specific promoter sequences in target genes, particularly those containing gamma-activated sequence (GAS) elements [5].
Transactivation Domain: Located at the carboxyl-terminus, this domain facilitates interactions with transcriptional co-activators such as CBP/p300, which enhance transcriptional activation through histone acetyltransferase activity [1].
This compound exerts its inhibitory effects on STAT3 signaling through direct interference with STAT3 phosphorylation at both tyrosine 705 and serine 727 residues, which are essential for its maximal transcriptional activity [2] [3]. Research using drug-resistant urothelial bladder cancer models has demonstrated that this compound treatment results in substantial downregulation of p-STAT3 without significantly affecting total STAT3 protein levels, indicating its specific action on the activated form of the transcription factor [7]. This inhibition prevents STAT3 dimerization, nuclear translocation, and DNA binding, ultimately leading to suppressed transcription of downstream target genes involved in cell cycle progression (c-Myc, Cyclin D1), apoptosis resistance (Bcl-xL, Mcl-1, Survivin), and chemoresistance (P-glycoprotein) [2].
Materials Required:
Procedure:
Sample Preparation:
Gel Electrophoresis and Transfer:
Antibody Incubation and Detection:
Western blot analysis consistently demonstrates that this compound treatment produces dose-dependent inhibition of STAT3 phosphorylation in drug-resistant cancer models. In T24/DOX and T24/CIS urothelial bladder cancer cells, this compound at concentrations of 10-40µM significantly reduces both Y705 and S727 phosphorylation within 24-48 hours of treatment [2] [3]. This inhibition is specific to the activated form of STAT3, as total STAT3 protein levels typically remain unchanged across the same concentration range. Densitometric analysis of Western blot bands normalized to β-actin loading controls provides quantitative assessment of inhibition efficacy, with representative data showing approximately 60-80% reduction in p-STAT3 (Y705) levels at 40µM this compound compared to vehicle-treated controls [7].
The downstream consequences of STAT3 inhibition by this compound are profound and multifaceted, affecting critical cellular processes including drug efflux, cell cycle progression, and apoptosis resistance. Western blot analysis reveals coordinated downregulation of multiple STAT3 target genes following this compound treatment:
Table 2: Quantitative Western Blot Data for STAT3 Pathway Proteins Following this compound Treatment
| Target Protein | This compound Concentration | Treatment Duration | Expression Change | Functional Significance |
|---|---|---|---|---|
| p-STAT3 (Y705) | 10-40µM | 24-48h | 60-80% decrease | Inhibition of STAT3 activation |
| p-STAT3 (S727) | 10-40µM | 24-48h | 50-70% decrease | Complete STAT3 inactivation |
| Total STAT3 | 10-80µM | 24-72h | No significant change | Specificity for activated form |
| P-glycoprotein | 40µM | 48h | 50-70% decrease | Reversal of multidrug resistance |
| c-Myc | 40µM | 48h | 60-80% decrease | Inhibition of proliferation |
| Cyclin D1 | 40µM | 48h | 40-60% decrease | G0/G1 cell cycle arrest |
| Bcl-xL | 40µM | 48h | 50-70% decrease | Increased apoptosis sensitivity |
| Mcl-1 | 40µM | 48h | 50-70% decrease | Enhanced chemosensitivity |
| Survivin | 40µM | 48h | 60-80% decrease | Apoptosis pathway activation |
Beyond Western blot analysis, this compound's STAT3 inhibitory activity should be corroborated through functional assays that demonstrate physiological consequences on cancer cell behavior:
Table 3: Complementary Functional Assays for Validating STAT3 Inhibition
| Assay Type | Experimental Conditions | Key Parameters | Expected Outcomes with this compound |
|---|---|---|---|
| Cell Viability (XTT/MTT) | 2.5-40μM, 24-72h | IC₅₀ values, growth inhibition curves | Dose-dependent suppression, IC₅₀ ~10-20μM |
| Cell Cycle Analysis | 10-40μM, 24h | DNA content, cell cycle distribution | G0/G1 arrest (dose-dependent) |
| Apoptosis Detection | 20-40μM, 48h | Annexin V/PI staining, Hoechst morphology | Increased early/late apoptosis |
| Colony Formation | 5-20μM, 10-14 days | Colony number and size | Significant reduction in clonogenic capacity |
| Wound Healing/Migration | 10-20μM, 24-48h | Migration distance, closure rate | Impaired migratory capacity |
Successful demonstration of this compound's STAT3 inhibitory activity requires careful optimization of several experimental parameters. Based on published research, the following conditions yield most consistent results:
Common challenges in detecting STAT3 inhibition and recommended solutions:
This compound is generally considered a safe compound with established human use as an antibiotic, but researchers should adhere to standard laboratory safety practices:
This compound represents a promising novel STAT3 inhibitor with demonstrated efficacy in preclinical models of drug-resistant cancer. Through comprehensive Western blot analysis, researchers can clearly document this compound's dose-dependent inhibition of STAT3 phosphorylation and subsequent downregulation of critical downstream targets involved in chemoresistance, cell cycle progression, and apoptosis evasion. The detailed protocols provided in this document establish robust methodology for investigating this compound's mechanism of action and therapeutic potential across various cancer models. As research in this area advances, this compound may serve both as a valuable tool compound for understanding STAT3 biology and as a promising candidate for drug repurposing in oncology applications, particularly for malignancies characterized by hyperactive STAT3 signaling and chemoresistance phenotypes.
The combination of nitroxoline, a repurposed antibacterial agent with multifaceted anticancer and immunomodulatory properties, and PD-1 blockade, a established pillar of cancer immunotherapy, demonstrates synergistic antitumor efficacy in preclinical models [1] [2]. This combination leverages direct anticancer effects with enhanced antitumor immunity, offering a novel approach to overcome resistance to single-agent immunotherapy.
The proposed mechanism of action for this combination therapy is multi-layered, as illustrated below.
Diagram 1: Proposed synergistic mechanism of this compound and PD-1 blockade combination therapy. This compound exerts direct effects on cancer cell signaling and viability, while simultaneously modulating the tumor immune microenvironment. PD-1 blockade acts to reinvigorate T-cell function. Together, they promote a more robust antitumor immune response.
The efficacy of this compound and PD-1 blockade has been primarily demonstrated in a murine model of prostate cancer. The table below summarizes the key quantitative findings from this study [1] [2].
Table 1: Key Findings from a Prostate Cancer Mouse Model Treated with this compound and PD-1 Blockade
| Experimental Category | Finding | Measurement/Effect |
|---|---|---|
| Tumor Growth & Viability | Synergistic suppression | Reduction in tumor weight, bioluminescence signal, and serum PSA levels. |
| In Vitro Cytotoxicity | Inhibited cell viability & proliferation | IC50 values varied with exposure time (XTT assay). Colony formation significantly reduced. |
| Molecular Pathways (in tumor cells) | Downregulated PI3K/Akt signaling | Reduced phospho-PI3K, phospho-Akt (Thr308 & Ser473), phospho-GSK-3β. |
| Promoted apoptosis | Downregulation of Bcl-2 and Bcl-xL; increased cleaved caspase-3. | |
| Immune Checkpoint Modulation | Downregulated PD-L1 | Reduced PD-L1 expression on prostate cancer cell lines and in tumor tissue. |
| Systemic Immune Response | Increased cytotoxic T cells | Elevated CD44+CD62L+CD8+ memory T cell populations in peripheral blood. |
| Reduced immunosuppressive cells | Decreased myeloid-derived suppressor cell (MDSC) numbers in peripheral blood. |
Beyond its direct anticancer effects, recent research has uncovered that this compound is a novel and potent inhibitor of the NLRP3 inflammasome [3]. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and subsequent pyroptosis. This activity significantly reduces the secretion of pro-inflammatory cytokines like IL-1β, which may help alleviate an immunosuppressive tumor microenvironment and contribute to the enhanced efficacy of PD-1 blockade.
Here is a detailed methodology based on the seminal study by Xu et al. (2019) for evaluating the this compound and PD-1 blockade combination in a preclinical prostate cancer model [1] [2].
This protocol outlines the procedure for evaluating the direct effects of this compound on cancer cell viability, proliferation, and protein expression.
Key Materials:
Procedure:
This protocol describes the establishment of an orthotopic mouse model and the subsequent treatment regimen to evaluate the combination therapy's efficacy.
Key Materials:
Procedure:
This protocol details the analysis of immune cell populations in peripheral blood, a critical step for confirming the immunomodulatory effects of the combination.
Key Materials:
Procedure:
The workflow for the core in vivo and analysis experiments is summarized in the following diagram.
Diagram 2: Experimental workflow for in vivo evaluation of this compound and PD-1 blockade combination therapy.
This compound (5-nitro-8-hydroxyquinoline) is an antimicrobial agent with a well-established safety profile that has been used for decades primarily for urinary tract infections. Recently, this compound has gained significant scientific interest due to its potent metal-chelating properties and potential applications beyond infectious diseases. As a derivative of 8-hydroxyquinoline, this compound belongs to a class of molecules with what is known as a "privileged structure," providing a rich diversity of biological properties. The molecule's unique chemical architecture enables it to form stable complexes with various divalent metal cations, positioning it as a promising candidate for therapeutic intervention in metal overload conditions [1] [2].
The molecular basis of this compound's chelation ability lies in its polydentate ligand characteristics, allowing it to surround central metal cations and attach via multiple coordinate covalent bonds. This chelation process transforms toxic metal complexes into new, non-toxic chelates that can be more easily excreted from the organism. It is arguably one of the few antibiotics in clinical use whose primary mechanism of action rests purely on chelation processes [1] [2]. This fundamental property has prompted investigations into its potential repurposing for conditions involving metal dysregulation, including certain cancers and neurodegenerative diseases, where metal homeostasis plays a crucial pathophysiological role [3] [4].
This compound functions as a metal-chelating agent through its ability to bind essential divalent metal cations, including zinc (Zn²⁺), copper (Cu²⁺), manganese (Mn²⁺), and iron (Fe²⁺/Fe³⁺), with the notable exception of calcium (Ca²⁺) [1] [2]. The 8-hydroxyquinoline scaffold provides an optimal molecular structure for metal coordination, with the oxygen and nitrogen atoms serving as metal-binding sites. This bidentate binding capability allows this compound to form stable, ring-like chelate complexes with metal ions, effectively sequestering them from biological processes [1]. Recent research has demonstrated that this compound acts not merely by sequestering extracellular metals but functions as a metallophore, inducing intracellular copper and zinc intoxication in bacterial cells [5].
The metal-chelating activity of this compound underlies its diverse biological effects. In antibacterial applications, this compound's chelation of essential metal cofactors disrupts metalloenzyme function and cellular processes in pathogens [1] [6]. Similarly, in cancer models, this compound has been shown to exert antiproliferative effects through mechanisms that include disruption of cellular iron homeostasis and mitochondrial depolarization [7]. The compound's ability to chelate metals also enables it to inhibit metallo-β-lactamase enzymes by removing the zinc ions essential for their catalytic activity, thereby restoring susceptibility to carbapenem antibiotics in resistant bacteria [5] [6].
Table 1: Metal Cations Chelated by this compound and Biological Consequences
| Metal Ion | Binding Affinity | Biological Consequences | Therapeutic Implications |
|---|---|---|---|
| Zn²⁺ | High | Inhibition of zinc-dependent metalloproteases, disruption of bacterial metabolism | Antibacterial activity, anticancer effects |
| Cu²⁺ | High | Induction of copper intoxication in bacterial cells, oxidative stress | Antibacterial activity, biofilm disruption |
| Mn²⁺ | Moderate | Disruption of enzymatic cofactors | Antibacterial activity |
| Fe²⁺/Fe³⁺ | Moderate | Disruption of cellular iron homeostasis, mitochondrial dysfunction | Anticancer effects, antibiofilm activity |
| Mg²⁺ | Weak | Altered cell wall hydrophobicity, reduced bacterial adherence | Prevention of bacterial attachment |
The spectrum of activity facilitated by this compound's metal chelation is remarkably broad. In pathogenic microorganisms, this compound demonstrates bacteriostatic activity against most species, though it exhibits species-specific bactericidal activity against certain pathogens like Acinetobacter baumannii [5]. This bactericidal effect manifests as rapid cell lysis within 4.5 hours of exposure, accompanied by release of cytoplasmic content [5]. Additionally, this compound disrupts biofilm formation through chelation of iron and zinc, enhancing twitching motility in surface-attached cells and preventing microcolony formation [6]. The antifungal properties of this compound similarly rely on metal chelation mechanisms, particularly against Candida species [6].
This compound demonstrates a broad-spectrum activity against diverse pathogens, including multi-drug resistant strains, while maintaining low resistance rates, currently reported at approximately 3.9% for Enterobacterales [6]. The minimum inhibitory concentration (MIC) distributions vary across species, with particularly low values for Acinetobacter baumannii (median broth MIC: 2 µg/mL) and Enterobacterales (median broth MIC: 4 µg/mL) [5]. According to EUCAST standards, the clinical breakpoint for E. coli in uncomplicated urinary tract infections is set at 16 mg/L [6]. The compound's unique mechanism of action, distinct from conventional antibiotic classes, makes it particularly valuable in addressing the growing challenge of antimicrobial resistance.
Notably, this compound exhibits synergistic effects when combined with other antimicrobial agents. One of the most significant interactions is with colistin, where this compound resensitizes colistin-resistant Enterobacteriaceae, reducing MIC values 2-4 fold and potentially restoring susceptibility below clinical breakpoints [5]. This synergy extends to in vivo models, where this compound improved survival in Galleria mellonella larvae infected with colistin-resistant K. pneumoniae [5]. Conversely, this compound demonstrates antagonism with beta-lactam antibiotics, likely due to its bacteriostatic activity countering the bactericidal action of cell-wall targeting drugs that require active cell division for optimal efficacy [5].
The anticancer potential of this compound represents one of the most promising areas for therapeutic repurposing. In pancreatic cancer models, this compound demonstrated dose-dependent antiproliferative activity, affecting cell viability, clonogenic activity, cell cycle progression, and apoptosis induction [8] [7]. Integrative proteomic analyses revealed that this compound modulates multiple crucial pathways in cancer biology, including downregulation of Na/K-ATPase and β-catenin, accompanied by impaired cell growth, migration, invasion, increased ROS production, and DNA damage response [7]. A particularly significant finding was this compound's impact on cell bioenergetics, resulting in mitochondrial depolarization through deregulation of metabolic pathways [7].
The metal-chelating properties of this compound contribute significantly to its anticancer mechanisms through disruption of cellular iron homeostasis and other metal-dependent processes [7]. Additionally, this compound has been identified as a competitive inhibitor of bromodomain and extraterminal (BET) proteins, epigenetic regulators that control oncogene expression [4]. This BET inhibition underlies this compound's efficacy against Epstein-Barr virus-associated lymphoproliferation, where it demonstrated faster kinetics than the prototype BET inhibitor JQ1 [4]. In vivo studies using mouse xenograft models confirmed tumor growth reduction of approximately 40-50% without observed toxicity during the treatment period [4].
Table 2: Therapeutic Applications of this compound Based on Metal Chelation Properties
| Application Area | Key Findings | Proposed Mechanisms | Experimental Models |
|---|---|---|---|
| Urinary Tract Infections | Broad-spectrum activity, low resistance rates | Chelation of essential bacterial metal cofactors | Clinical isolates, patient studies |
| Cancer Therapy | Anti-proliferative effects, tumor growth reduction | Disruption of cellular iron homeostasis, BET inhibition, mitochondrial dysfunction | Pancreatic cancer cell lines, xenograft models |
| Biofilm Disruption | Prevention and dispersal of bacterial biofilms | Chelation of iron and zinc, enhanced twitching motility | Pseudomonas aeruginosa models |
| Combination Therapy | Resensitization of colistin-resistant strains | Synergistic action through membrane perturbation | In vitro and in vivo infection models |
| Antiviral Activity | Inhibition of EBV-associated lymphoproliferation | BET protein inhibition via chelation-dependent mechanism | Lymphoblastoid cell lines, mouse models |
This protocol details a robust method for quantifying this compound's chelation of calcium and magnesium ions, adapted from established procedures with modifications for high-throughput screening [9].
Materials and Reagents:
Procedure:
Validation Parameters:
This method enables rapid screening of chelation efficacy and has been validated against 21 known chelators, confirming its biological relevance through correlation with functional assays in human platelets [9].
This protocol characterizes this compound's antibacterial spectrum and potential synergistic combinations, particularly relevant for addressing multidrug-resistant pathogens [5].
Materials and Reagents:
Procedure for MIC Determination:
Procedure for Checkerboard Synergy Assays:
Procedure for Time-Kill Assays:
This protocol has demonstrated this compound's species-specific bactericidal activity against A. baumannii and synergy with colistin against resistant Enterobacteriaceae [5].
This protocol outlines comprehensive assessment of this compound's anticancer effects, incorporating proteomic and functional analyses [8] [7].
Materials and Reagents:
Procedure for Cell Viability and Clonogenic Assays:
Procedure for Proteomic Analysis:
Procedure for Functional Assays:
This integrated approach confirmed this compound's effects on multiple cancer-relevant pathways, including EIF2 signaling, protein targeting to membrane, and cell bioenergetics [7].
Despite promising preclinical data, several challenges constrain the clinical translation of this compound for metal overload conditions. The compound faces pharmacokinetic limitations, including rapid urinary excretion, short plasma half-life, and limited tissue distribution, which may restrict its efficacy for systemic applications [3]. Current formulation strategies focus primarily on urinary tract infections, where these properties are advantageous, but repurposing for other indications will require addressing these limitations through structural modifications or novel delivery systems.
Regulatory considerations present additional hurdles, as this compound's status as an "old antibiotic" creates unique challenges for repositioning efforts. The lack of contemporary clinical trials meeting current standards necessitates rigorous investigation to establish dosing, safety profiles, and efficacy for new indications [6]. Future research directions should prioritize:
The experimental protocols outlined herein provide a foundation for systematic investigation of this compound's potential in metal overload conditions, with particular relevance for researchers exploring metal dysregulation in cancer, infectious diseases, and other pathological states.
Nitroxoline (5-nitro-8-hydroxyquinoline) is an old antimicrobial agent with a broad spectrum of pharmacological applications and a unique mechanism of action that is gaining renewed interest due to the escalating crisis of antimicrobial resistance, particularly among uropathogens. Originally introduced in the 1960s for treating urinary tract infections (UTIs), this compound has demonstrated exceptional efficacy against a wide range of Gram-negative and Gram-positive bacteria, mycoplasmas, and Candida species, while maintaining a favorable safety profile over decades of clinical use. The pharmacokinetic properties of this compound make it particularly suitable for UTI treatment, as it is rapidly absorbed after oral administration, metabolized in the liver, and excreted primarily in the urine, where it achieves high concentrations within hours after dosing. Despite these advantages, this compound remains commercially available only in a limited number of countries, including Germany, Poland, Croatia, Bulgaria, Romania, Bosnia-Herzegovina and Montenegro, though recent research strongly supports its broader implementation in urological practice [1].
The rationale for pharmacodynamic modeling of this compound stems from the critical need to optimize dosing regimens, combat resistant pathogens, and potentially expand its clinical applications beyond uncomplicated UTIs. Contemporary approaches to model-informed drug development for antimicrobials integrate in vitro and in vivo data to establish exposure-response relationships, predict efficacious dosing in humans, and support rational combination therapies. For urinary tract infections, this is particularly relevant as local concentrations at the infection site (urine) often far exceed serum levels and traditional minimum inhibitory concentration (MIC) breakpoints, creating unique opportunities for PK/PD optimization [2]. Furthermore, recent evidence suggests that this compound's potential extends to complicated infections and possibly even oncological applications in urologic cancers, though the latter remains under investigation [3] [4].
These application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for pharmacodynamic modeling of this compound, incorporating the latest scientific evidence and methodological approaches to facilitate its continued development and optimal clinical utilization in an era of increasing antimicrobial resistance.
This compound possesses a unique molecular structure that does not belong to any typical class of antibiotics, and it is arguably the only antimicrobial drug that uses chelation of metallic bivalent cations as its primary mechanism of action. Through this chelation process, this compound forms covalent bonds with essential metallic cations that microbes require as cofactors for cellular proteins, effectively depriving them of these critical elements and inhibiting their survival [1].
Recent research has significantly expanded our understanding of this compound's mechanism, revealing it acts as a metallophore that induces copper and zinc intoxication in bacterial cells. This metal stress represents a primary bactericidal mechanism, particularly against certain pathogens like Acinetobacter baumannii, against which this compound demonstrates bactericidal activity. Additionally, this compound exhibits multiple secondary effects on bacterial physiology, including alteration of outer membrane integrity, which underpins its synergies with large-scaffold antibiotics and its ability to resensitize colistin-resistant Enterobacteriaceae both in vitro and in vivo [5].
The following diagram illustrates the comprehensive mechanism of action of this compound:
Figure 1: Comprehensive Mechanism of Action of this compound
Beyond its direct antimicrobial effects, this compound also demonstrates anti-biofilm activity, reducing the formation and inducing dispersal of Pseudomonas aeruginosa biofilms through chelation of iron and zinc. This property is particularly valuable in the context of catheter-associated UTIs, where biofilms contribute significantly to persistence and recurrence. Additionally, this compound and its derivatives act as metallo-beta-lactamase (MBL) inhibitors by chelating Zn²⁺ that is necessary for enzyme activation, potentially overcoming carbapenem resistance in pathogens including New Delhi MBL K. pneumoniae and Verona integron-encoded MBL E. coli [1] [5].
The multiple mechanisms of this compound action contribute to its broad-spectrum activity and the relatively low incidence of resistance development observed in clinical settings, making it an attractive candidate for further development and modeling efforts.
This compound exhibits a broad activity spectrum against a diverse range of uropathogens, with recent comprehensive studies demonstrating its potency against both Gram-negative and Gram-positive bacteria. Systematic profiling of susceptibility against 1,000-1,815 strains from 34 Gram-negative species has confirmed that several clinically relevant pathogens show comparable or greater susceptibility to this compound than Escherichia coli, for which the EUCAST breakpoint is set at 16 mg/L [5].
Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution Against Common Uropathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Susceptibility Interpretation |
|---|---|---|---|---|
| E. coli | 4 | 4 | 1-8 | Susceptible |
| K. pneumoniae | 4 | 8 | 2-16 | Susceptible |
| A. baumannii | 2 | 4 | 1-8 | Susceptible |
| P. mirabilis | 4 | 8 | 2-16 | Susceptible |
| S. saprophyticus | 4 | 8 | 2-16 | Susceptible |
| P. aeruginosa | 32 | 64 | 16-128 | Resistant |
| A. urinae | 2 | 4 | 1-8 | Susceptible |
| A. sanguinicola | 128 | 128 | 64-128 | Resistant |
| C. albicans | 2 | 4 | 0.5-8 | Susceptible |
Data compiled from [1] [5] [6]
Notably, this compound demonstrates bactericidal activity against A. baumannii, with concentrations as low as 8 mg/L (three times its average MIC) resulting in a decrease of at least 3 log₁₀ CFU/mL at 24 hours, accompanied by cell lysis observed as early as 4.5 hours of incubation. This contrasts with its primarily bacteriostatic activity against E. coli and several other uropathogens. Additionally, this compound shows potent activity against intracellular pathogens such as Salmonella Typhi, with treatment resulting in a >97% decrease of intracellular bacteria in infected HeLa cells [5].
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive metabolism, and renal excretion. After oral administration, this compound is quickly and almost completely absorbed in the gastrointestinal tract, followed by rapid metabolism in the liver to create conjugated metabolites (primarily glucuronide and sulfate conjugates) that also exhibit antibacterial activity. Approximately 60% of the drug is excreted through urine, almost exclusively in conjugated forms, with a linear relationship observed between the dose and maximal concentration in urine [1] [6].
Table 2: Key Pharmacokinetic Parameters of this compound After Oral Administration
| Parameter | Value | Notes |
|---|---|---|
| Absorption | Rapid and nearly complete | |
| Time to Peak Urine Concentration | 1-2 hours | |
| Peak Urine Concentration (Free) | 3.2-5.8 mg/L | After 200 mg dose |
| Peak Urine Concentration (Total) | ~220 mg/L | After 200 mg dose; includes metabolites |
| Elimination Half-life | Not well characterized | |
| Renal Excretion | ~60% of administered dose | Primarily as conjugated metabolites |
| Protein Binding | Not well characterized | |
| Effect of Renal Impairment | Reduced urinary concentrations | Not quantitatively established |
The pharmacodynamic properties of this compound are influenced by several factors, with urinary pH significantly affecting its antibacterial activity. The drug demonstrates enhanced efficacy in acidic urine, a consideration that should be incorporated into pharmacodynamic models and potential treatment optimization strategies. The main pharmacodynamic parameter targets for this compound have not been definitively established, though the high urinary concentrations achieved relative to MIC values for most uropathogens suggest that time above MIC (T>MIC) may be the most relevant predictor of efficacy [6].
Protocol 1: In Vitro Time-Kill Kinetics Assay
Purpose: To characterize the bactericidal or bacteriostatic activity of this compound against specific uropathogens and generate data for PK/PD model development.
Materials:
Procedure:
Data Analysis: Plot time-kill curves (log₁₀ CFU/mL versus time). Determine bactericidal activity (≥3 log₁₀ reduction) or bacteriostatic activity (<3 log₁₀ reduction). Calculate the rate of kill and area under the bacterial kill curve (AUBKC) for PK/PD modeling [5] [6].
Protocol 2: Hollow-Fiber Infection Model (HFIM)
Purpose: To simulate human pharmacokinetics of this compound and study bacterial dynamics under dynamic drug concentrations.
Materials:
Procedure:
Data Analysis: Measure bacterial killing and regrowth kinetics. Develop mathematical models describing bacterial population dynamics under various drug exposure scenarios. Identify PK/PD indices (AUC/MIC, Cmax/MIC, T>MIC) correlating with efficacy [2].
Mechanistic PK/PD Modeling Approach:
A translational pharmacokinetic-pharmacodynamic model should integrate all available in vitro and in vivo data to enable prediction of efficacious dosing regimens in humans. The model structure typically includes:
Pharmacokinetic Component:
Pharmacodynamic Component:
The following diagram illustrates the workflow for integrated PK/PD modeling:
Figure 2: Integrated Workflow for this compound PK/PD Model Development
Key Model Parameters:
Model simulations should predict bacterial burden in human urinary tract tissues under various dosing regimens, enabling identification of optimal dosing strategies that maximize efficacy while minimizing toxicity and resistance development [2].
This compound demonstrates significant synergistic potential with several antibiotic classes, particularly against multidrug-resistant pathogens. Systematic combination screening has revealed that this compound exhibits strong synergy with colistin and other large-scaffold antibiotics that are typically excluded by the outer membrane of Gram-negative bacteria [5] [7].
Protocol 3: Checkerboard Synergy Assay
Purpose: To identify and quantify synergistic interactions between this compound and other antimicrobial agents.
Materials:
Procedure:
Data Analysis: Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism [5] [7].
Protocol 4: In Vivo Synergy Validation in Galleria mellonella Model
Purpose: To validate synergistic combinations identified in vitro using an invertebrate infection model.
Materials:
Procedure:
Data Analysis: Plot Kaplan-Meier survival curves. Compare survival between monotherapy and combination groups using log-rank test. Calculate hazard ratios for combination therapy versus monotherapies [5].
Research has identified several highly promising combinations with this compound:
This compound + Colistin: This combination demonstrates exceptional synergy, potentially resensitizing colistin-resistant Enterobacteriaceae. The addition of this compound at sub-MIC concentrations (0.75 µg/mL) decreases the MIC of colistin-resistant E. coli and K. pneumoniae strains by 2- to 4-fold, in some cases reducing MIC below the EUCAST breakpoint [5].
This compound + Cefuroxime + Clarithromycin: This three-drug combination has shown complete eradication of stationary-phase Borrelia burgdorferi in drug-exposure experiments and prevented regrowth in subculture studies, demonstrating activity equivalent to the persister drug combination cefuroxime + doxycycline + daptomycin [7].
This compound with Macrolides: this compound synergizes with macrolides (e.g., clarithromycin, azithromycin) and other large-scaffold antibiotics that are normally ineffective against Gram-negative bacteria due to outer membrane exclusion, potentially expanding the therapeutic spectrum of these agents [5].
The mechanistic basis for these synergies appears to stem from this compound's ability to perturb outer membrane integrity, thereby enhancing penetration of combination drugs into bacterial cells. This property is particularly valuable for overcoming resistance mediated by reduced permeability or efflux mechanisms.
The comprehensive pharmacodynamic profiling of this compound presented in these application notes underscores its significant potential as a therapeutic agent for urinary tract infections, particularly in an era of escalating antimicrobial resistance. The unique mechanism of action centered on metal chelation and intoxication, combined with its favorable pharmacokinetic properties that achieve high urinary concentrations, position this compound as an attractive candidate for treatment of multidrug-resistant uropathogens. The experimental protocols and modeling approaches outlined provide researchers with robust methodologies for further investigation and optimization of this promising antimicrobial agent.
Future research directions should include clinical validation of optimized dosing regimens identified through PK/PD modeling, expanded assessment of this compound's efficacy in complicated UTIs, and further exploration of its synergistic potential with last-resort antibiotics against extensively drug-resistant pathogens. Additionally, the application of real-time PK/PD monitoring approaches, incorporating urinary biomarkers and drug concentrations, represents a promising strategy for truly individualized antimicrobial therapy for UTIs [8].
As resistance to current first-line agents continues to increase, the thoughtful integration of older antimicrobials like this compound with proven efficacy and safety profiles, guided by modern pharmacodynamic modeling approaches, offers a pragmatic strategy to address the ongoing antimicrobial resistance crisis while new therapeutic development continues.
The EmrAB-TolC system is a multidrug efflux pump in E. coli and other Gram-negative bacteria. It is a tripartite complex belonging to the Major Facilitator Superfamily (MFS) and functions to transport various toxic molecules, including antibiotics, out of the cell [1] [2] [3].
This compound is an antibiotic used for decades to treat uncomplicated urinary tract infections (UTIs). Recent research highlights its potential for repurposing due to a broader activity spectrum against Gram-negative bacteria, including strains with limited therapeutic options [4]. Its primary resistance mechanism is increased expression and activity of efflux pumps like EmrAB-TolC [4] [5].
Here are solutions to common challenges in this compound resistance research.
FAQ 1: What are the primary genetic mutations leading to this compound resistance in E. coli?
emrR gene, which encodes a transcriptional repressor of the emrAB operon. Mutations inactivate EmrR, leading to constitutive overexpression of the EmrAB-TolC efflux pump [4] [5]. Secondary mutations can occur in global regulators like marR or lon, further increasing tolC expression and resistance levels [4].FAQ 2: My bacterial strain shows reduced this compound susceptibility, but PCR shows no emrR mutations. What else should I check?
marR gene or the envZ sensor kinase can also lead to increased efflux pump expression and confer a this compound-resistant phenotype, even with a wild-type emrR [5].FAQ 3: Does EmrAB-TolC efflux confer resistance to other antibiotics besides this compound?
FAQ 4: Are there any known inhibitors of the EmrAB-TolC pump?
The following table summarizes the effect of EmrAB-TolC on Minimum Inhibitory Concentrations (MICs) for various antibiotics.
Table 1: Impact of EmrAB-TolC Efflux on Antibiotic MICs
| Antibiotic | MIC (Wild-type) | MIC (ΔemrB mutant) | Fold Change in MIC | Key Findings |
|---|---|---|---|---|
| This compound | 4 µg/mL (for reference) | Reduced [4] | - | Mutations in emrR can increase MIC >4-fold [5]. |
| Polymyxin B | Resistant | Susceptible | Reduced [3] | Confers resistance to this last-resort antibiotic. |
| Neomycin | Resistant | Susceptible | Reduced [3] | Confers resistance to this aminoglycoside. |
| Nalidixic Acid | Resistant | Susceptible | Reduced [3] | Confers resistance to this quinolone. |
Protocol 1: Assessing Efflux Pump Contribution via Gene Deletion This is a fundamental experiment to confirm the role of a specific pump.
ΔemrB) in your wild-type background strain using a method like lambda Red recombinase system [1].ΔemrB mutant compared to the wild-type is considered evidence of the pump's contribution to intrinsic resistance.Protocol 2: Untargeted Metabolomics to Investigate Physiological Role This protocol helps uncover the metabolic consequences of efflux pump disruption.
ΔemrB mutant strains in biological triplicates to mid-exponential phase under standard and stress conditions (e.g., nutrient limitation in M9 media) [1].ΔemrB mutants [1].
Proper storage is critical for maintaining Nitroxoline's stability. The table below summarizes the key conditions you should adhere to.
| Factor | Recommended Condition | Rationale & Additional Notes |
|---|---|---|
| General Condition [1] [2] | Cool, dry, well-ventilated place | Prevents degradation and moisture accumulation. |
| Temperature [1] [3] [4] | Powder: -20°C (3 years) or 4°C (2 years) [1]. General/Working stock: 15°C to 25°C (59°F to 77°F) [3]. | Elevated temperatures accelerate chemical degradation [3] [4]. | | Humidity [3] [4] | Low; relative humidity of 40-60% recommended [4]. | High humidity can cause clumping and hydrolytic degradation [3]. | | Light Sensitivity [4] | Protect from light, especially direct sunlight. | The compound is sensitive to light [4]. | | Container & Atmosphere [3] [4] | Tightly sealed, opaque, moisture-proof container. | Original packaging is designed to minimize environmental exposure [3]. | | Incompatibilities [1] [2] | Strong acids, strong bases, strong oxidizing agents. | Avoid contact with incompatible materials to prevent hazardous reactions. |
Q1: What are the most critical factors to control when storing this compound? The most critical factors are temperature, humidity, and light exposure. This compound should be stored in a cool, dry, dark place within the recommended temperature ranges. High humidity can lead to clumping and hydrolytic degradation, while heat and light can break down the chemical structure, reducing its efficacy [3] [4].
Q2: Why is it so important to keep this compound in its original container? The original container is specifically designed to protect the contents from environmental factors. It typically provides a light-resistant, airtight, and moisture-proof environment. Transferring this compound to a different container increases its exposure to air and humidity, which can significantly accelerate degradation and reduce its shelf life [3].
Q3: What happens if this compound is stored at room temperature? Storing solid this compound at a stable, cool room temperature (within the 15°C to 25°C range) is acceptable for shorter durations or working aliquots [3]. However, for long-term storage of bulk powder, temperatures of -20°C or 4°C are necessary to ensure stability over several years [1]. Storage at temperatures above 30°C should be avoided as it leads to decreased potency [3].
This section addresses potential problems you might encounter related to this compound stability in the lab.
| Issue | Potential Cause | Corrective & Preventive Actions |
|---|---|---|
| Clumping of Powder | Exposure to high humidity or moisture [3]. | Prevention: Store in a tightly sealed container with a desiccant. Use a low-humidity environment. Action: Do not use clumped material for critical quantitative experiments. |
| Solution Degradation | Preparation with incompatible solvents; exposure to high temperature or light over time [1] [4]. | Prevention: Use recommended solvents (e.g., alcohol) [2]. Store solutions at -80°C (6 months) or -20°C (1 month) [1]. Protect from light. Action: Do not use expired or discolored solutions. |
| Loss of Bioactivity | Chemical degradation due to improper storage (e.g., temperature fluctuations, incorrect pH) [3]. | Prevention: Adhere strictly to storage guidelines. Monitor freezer/refrigerator temperatures. Action: Validate the activity of a new batch in a bioassay if suspected degradation occurs. |
When designing experiments, consider how storage and handling impact this compound's performance.
The following diagram outlines the key relationships between storage factors and their effects on this compound, leading to experimental outcomes.
To ensure the integrity of your research with this compound, please adhere to these core principles:
The table below summarizes the core parameters of a stability-indicating HPLC method developed and validated for the separation and quantification of this compound and its three impurities, following Quality by Design (QbD) principles [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Isocratic, Stability-Indicating High-Performance Liquid Chromatography (HPLC) |
| Column | Inertsil ODS-3 V (250 mm × 4.6 mm, 5 µm) |
| Detection Wavelength | 240 nm |
| Mobile Phase | Ethylenediamine tetraacetic acid (EDTA) buffer : Methanol (60:40, v/v) |
| Key Validation Results | |
| • Linearity | Correlation coefficient (r) > 0.99 for this compound and all three impurities |
| • Detection Limit (LOD) | 0.01% (0.05 µg/mL) to 0.22% (1.1 µg/mL) across the impurities |
| • Accuracy (Recovery) | 94.7% to 104.1% for all impurities |
| • Precision (Repeatability) | %RSD < 4.0% at the specification level for all impurities |
Here are answers to specific issues you might encounter during the HPLC analysis of this compound.
Q1: What could cause poor peak shape or resolution between this compound and its impurities?
Q2: How can I confirm that my method is stability-indicating and specific for this compound?
Q3: My recovery rates for impurity spiking are outside the acceptable range (e.g., <90% or >110%). What should I check?
This section provides a detailed methodology for the analysis based on the published method [1].
Sample and Standard Preparation
Equipment and Chromatographic Setup
The following diagram illustrates the logical workflow for the method development and validation process:
Method Validation Steps The method should be validated as per ICH guidelines to ensure it is suitable for its intended purpose [3]. The workflow for the key steps is as follows:
The table below summarizes core quantitative data on how pH affects nitroxoline's activity against common uropathogens.
| Aspect | Key Finding | Relevant Uropathogens | Citation |
|---|---|---|---|
| Optimal pH for Activity | More active in acidic urine | E. coli, K. pneumoniae, P. mirabilis, S. saprophyticus | [1] [2] [3] |
| Comparative Activity vs. TMP | Lower UIT/UBT than TMP (except against TMP-resistant strains) | Primarily tested on E. coli strains | [1] [2] |
| Primary Activity | Mainly bacteriostatic in urine | E. coli, K. pneumoniae, P. mirabilis, S. saprophyticus | [1] [2] [3] |
| Species-Specific Cidal Activity | Bactericidal against A. baumannii | Acinetobacter baumannii | [4] |
| Urinary Concentration (Parent Drug) | 0.012 - 0.507 mg/liter (after 250 mg single dose) | N/A | [1] [2] |
| Urinary Concentration (Metabolite - NTX Sulfate) | 0.28 - 27.83 mg/liter (after 250 mg single dose) | N/A | [1] [2] |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your own work.
This protocol is used to measure the bacteriostatic (UIT) and bactericidal (UBT) activity of this compound in urine at different pH levels [1] [2].
This protocol assesses the time-dependent killing activity of this compound in urine [2].
| Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Low or Variable Bioactivity in Urine | Urine pH is too alkaline. | Artificially acidify urine samples to pH 5.5-6.0 using HCl to maximize this compound activity [1] [2]. |
| Discrepancy between HPLC and Bioassay Results | Antibiotically active metabolites (e.g., this compound sulfate) contribute to efficacy. | Use microbiological assays (UIT/UBT) rather than just parent drug concentration (HPLC) to reflect total antibacterial activity [3]. |
| Developing Resistance In Vitro | Upregulation of efflux pumps. | Be aware that resistance can emerge via mutations leading to overexpression of RND-type efflux pumps (e.g., EmrAB-TolC, OqxRAB) [4]. |
| Unexpected Antagonism in Combination Therapy | Combination with beta-lactam antibiotics. | Avoid combining this compound with beta-lactams (penicillins, cephalosporins, carbapenems) as significant antagonism has been observed [4]. |
| Unexpected Synergy in Combination Therapy | Combination with colistin. | Explore this compound's synergy with colistin, which can even resensitize colistin-resistant strains by disrupting the outer membrane [4]. |
Q1: What is the primary mechanism of action of this compound? A1: Recent research indicates that this compound acts primarily as a metallophore, chelating and facilitating the intracellular intoxication of bacterial cells with divalent metal ions, particularly copper and zinc. This disrupts metal homeostasis and leads to bactericidal activity against some species. It also perturbs outer membrane integrity [4].
Q2: Is this compound bacteriostatic or bactericidal? A2: This is species-dependent. While traditionally considered bacteriostatic against common uropathogens like E. coli in urine [1] [2], it demonstrates bactericidal activity against other pathogens such as Acinetobacter baumannii, causing cell lysis [4].
Q3: Why is urinary concentration data for the parent drug misleading? A3: After oral administration, this compound is extensively metabolized. Only about 1% is excreted in urine as the parent compound, while the majority is excreted as active metabolites, chiefly This compound sulfate. Therefore, microbiological assays that measure total antibacterial activity are more relevant than concentrations of the parent drug alone [2] [3].
The following diagram illustrates the multifaceted mechanism of action of this compound based on current research.
| Organism | Mutated Gene | Affected System | Phenotypic Consequence | Key Experimental Evidence |
|---|---|---|---|---|
| E. coli & K. pneumoniae | emrR |
EmrAB-TolC efflux pump | Increased efflux, low-level resistance [1] [2]. | Mutant selection; complementation restores susceptibility [1]. |
| E. coli & K. pneumoniae | marR |
Mar regulon / AcrAB-TolC efflux pump | Increased efflux, multidrug resistance phenotype [1]. | Identified in sequential mutants after emrR mutation [1]. |
| E. coli & K. pneumoniae | lon |
Lon protease | Increased stability of efflux pump regulators [1]. | Identified in sequential mutants after emrR mutation [1]. |
| M. abscessus | marR (MAB_2648c) |
MmpS5-MmpL5 efflux pump | Increased efflux, reduced nitroxoline susceptibility [3]. | Mutant selection & complementation fully restored wild-type MIC levels [3]. |
The most frequently observed mechanism in E. coli and K. pneumoniae involves mutations that increase the expression of the EmrAB-TolC efflux pump [1] [2]. The primary mutation often occurs in emrR, which is a transcriptional repressor of the emrRAB operon. Loss-of-function mutations in emrR lead to constitutive overexpression of the efflux pump, actively expelling this compound from the cell [1] [2]. Subsequent, higher-level resistance can involve mutations in marR and lon, further amplifying efflux capacity [1].
Yes, a significant body of evidence indicates that this compound resistance confers a fitness cost, which may explain its low prevalence in clinical settings [4].
In M. abscessus, this compound activity is modified through mutations in a different MarR-family transcriptional regulator, marR (MAB_2648c) [3]. This regulator controls the expression of the MmpS5-MmpL5 efflux pump. Mutations in this marR gene lead to pump overexpression and reduced this compound susceptibility, a mechanism distinct from but analogous to the EmrR pathway in E. coli [3].
This protocol is adapted from methodologies used to generate mutants for genomic studies [1] [4].
emrR, marR, lon).The workflow for this mutant selection process is as follows:
This assay is a gold standard for confirming that an identified mutation is responsible for the observed resistance phenotype, as demonstrated in M. abscessus [3].
emrR or marR) from the susceptible parent strain.The logical flow of the complementation assay is outlined below:
The following diagram synthesizes the regulatory pathways of primary resistance mutations based on the cited research [1] [3] [5]. In a wild-type cell, repressor proteins bind DNA to prevent efflux pump expression. Mutations disrupt this repression, leading to pump overexpression and this compound resistance.
Q1: What is the documented interaction between this compound and beta-lactam antibiotics? Recent high-throughput studies have identified extensive antagonism between this compound and multiple beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems [1].
Q2: What is the underlying mechanism for this antagonism? The primary mechanism is related to this compound's bacteriostatic activity. Beta-lactam antibiotics are bactericidal and most effective against actively dividing cells. By slowing bacterial growth, this compound reduces the efficacy of cell-wall-targeting drugs like beta-lactams [1]. This is a recognized phenomenon where bacteriostatic agents can antagonize the action of bactericidal drugs [1] [2].
Q3: Does this antagonism have clinical relevance? While in vitro data clearly shows the effect, the clinical significance requires further controlled studies [1] [2]. Researchers should be cautious when designing combination therapies involving these drugs.
The following table summarizes quantitative data on this compound's antagonism with beta-lactams and synergy with other antibiotics from a systematic combination screening [1]:
| Interaction Type | Antibiotic Class | Specific Antibiotic Examples | Potential Mechanism / Note |
|---|---|---|---|
| Antagonism | Penicillins | Ampicillin, Piperacillin | Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1]. |
| Antagonism | Cephalosporins | Cefotaxime, Ceftazidime | Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1]. |
| Antagonism | Carbapenems | Imipenem, Meropenem | Bacteriostatic (this compound) vs. Bactericidal (Beta-lactam) activity [1]. |
| Synergy | Polymyxins | Colistin | This compound perturbs outer membrane integrity [1]. |
| Synergy | Macrolides | Azithromycin, Clarithromycin | This compound compromises outer membrane, allowing large-scaffold drugs entry [1]. |
| Synergy | Other Large-Scaffold Drugs | Rifampicin, Vancomycin, Novobiocin | This compound compromises outer membrane, allowing large-scaffold drugs entry [1]. |
You can adapt the methodology used in the primary research to confirm this antagonism in your specific bacterial strains [1].
The workflow below illustrates the experimental and analysis steps for evaluating this compound-drug interactions.
Given the antagonism with beta-lactams, you might explore this compound's more promising synergistic relationships.
Synergy with Colistin and Resensitization of Resistant Strains:
Inhibition of Metallo-β-lactamases (MBLs):
The table below summarizes the available cytotoxicity data (IC₅₀ values) for Nitroxoline from the search results. A direct comparison within the same study is provided where possible.
| Cell Line / Organism | Cell / Organism Type | IC₅₀ / MIC | Notes | Source |
|---|---|---|---|---|
| HUVEC (Human Umbilical Vein Endothelial Cells) | Normal Human Cell Line | >100 µM (approx. 72h) | Non-cytotoxic concentration that inhibited Cathepsin B and cell invasion [1]. | [1] |
| HMEC-1 (Human Microvascular Endothelial Cells) | Normal Human Cell Line | >100 µM (approx. 72h) | Non-cytotoxic concentration that inhibited Cathepsin B and cell invasion [1]. | [1] |
| Human PBMC (Peripheral Blood Mononuclear Cells) | Normal Human Primary Cells | >20 µM (4h treatment) | No toxicity on cell viability at concentrations effective for inhibiting NLRP3 [2]. | [2] |
| A2780 (Ovarian Cancer) | Human Cancer Cell Line | ~1.5 µM (72h) | Cytotoxicity enhanced by addition of copper [3] [4]. | [3] [4] |
| Raji (Lymphoma) | Human Cancer Cell Line | ~0.44 µM (72h) | Most sensitive cancer line tested; cytotoxicity enhanced by copper [3] [4]. | [3] [4] |
| AsPC-1 (Pancreatic Cancer) | Human Cancer Cell Line | Various (see study) | One of three PC lines used to test a library of this compound derivatives [5]. | [5] |
Here are detailed methodologies for key experiments cited in the data above, which can be adapted for your own assessments.
1. Cell Viability Assay (MTS/CCK-8)
2. Clonogenic Assay
The following workflow diagram illustrates the key steps in the MTS/CCK-8 assay protocol:
Unexpected High Cytotoxicity in "Normal" Cell Lines
Variable Results Between Cell Lines
Understanding this compound's multi-target nature is crucial for interpreting cytotoxicity results. The following diagram summarizes its key mechanisms of action identified in research.
The data suggests that while this compound shows potent effects on cancer cells, its impact on normal cells can be variable and is not fully characterized.
Q: What is the primary mechanism of action of nitroxoline, and how do divalent cations interfere with it?
This compound (5-nitro-8-hydroxyquinoline) is a unique antibiotic whose antibacterial activity rests almost entirely on its ability to chelate essential divalent metal cations [1] [2]. It acts as a bidentate chelator, binding to cations like Zn²⁺, Mn²⁺, and Mg²⁺, but notably not Ca²⁺, thereby depriving bacteria of these vital nutrients and inhibiting growth [1] [2] [3]. The interference from divalent cations is direct; their presence in the environment competes with the bacteria for this compound molecules, reducing the drug's effective concentration and its subsequent uptake by bacterial cells [3].
Q: During in vitro susceptibility testing, my this compound results are inconsistent. Could divalent cations be the cause?
Yes, this is a well-documented issue. The antibacterial efficacy of this compound is highly susceptible to the concentration of specific divalent cations in the growth medium. The table below summarizes the effects of key cations:
| Divalent Cation | Effect on this compound Activity | Notes & Experimental Implications |
|---|---|---|
| Mg²⁺ (Magnesium) | Significant reduction in activity [4] [3] | Major interfering ion; requires strict control of medium concentration. |
| Mn²⁺ (Manganese) | Significant reduction in activity [3] | Stability of the Mn²⁺-nitroxoline complex is even higher than with Mg²⁺ [3]. |
| Ca²⁺ (Calcium) | No antagonistic effect [3] | Does not interfere with antibacterial action; useful for validating chelation-specific effects. |
| Zn²⁺ (Zinc) | Central to mechanism of action [1] [5] | Chelation of Zn²⁺ is a key part of its antibiofilm and proposed anticancer effects. |
Core Problem: The formation of stable, inactive complexes between this compound and Mn²⁺ or Mg²⁺ directly antagonizes its antibacterial effect. This chelation is also pH-dependent, with higher activity at slightly acidic pH [3].
Solution & Best Practices:
Q: Why does this compound still work in the human body (e.g., in urine) if cation interference is an issue? this compound is administered orally and excreted in very high concentrations in urine, which is typically an acidic environment with a relatively low and variable cation content [3] [6]. The local drug concentration achieved in the bladder is sufficient to overcome any cation-based antagonism for susceptible uropathogens.
Q: We are developing new derivatives of this compound. How can we assess their susceptibility to cation interference? The standard protocol involves broth microdilution MIC determination according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [7]. To test for interference, perform MIC assays in parallel:
Q: Are there any experimental advantages to this chelation mechanism? Interestingly, yes. The chelation mechanism is associated with a low risk of resistance development. In vitro studies show a very low frequency of spontaneous resistance, and when resistance does emerge (often through efflux pump mutations), the mutants suffer a significant fitness cost and loss of virulence, making them less problematic in vivo [4]. Furthermore, this property is being exploited to develop this compound-derived inhibitors of metallo-β-lactamases (MBLs) like NDM-1 [7].
Objective: To determine the effect of divalent cations on the in vitro antibacterial activity of this compound.
Materials:
Method:
To help visualize the troubleshooting process for inconsistent this compound results, the following diagram outlines the key experimental and decision steps:
Q1: What are the primary reasons for nitroxoline treatment failure in complicated UTIs? Treatment failure can often be attributed to a few key factors:
Q2: How can I test for this compound resistance in clinical isolates? The standard method is to determine the Minimum Inhibitory Concentration (MIC). The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set a breakpoint for this compound of ≤16 mg/L for E. coli in uncomplicated UTIs [1] [5]. Isolates with MICs exceeding this value should be considered resistant. Researchers can perform broth microdilution, agar dilution, or disk diffusion assays, with good concordance reported between these methods [4].
Q3: Are there any strategies to enhance this compound's efficacy against resistant pathogens? Recent research suggests that combination therapy is a promising approach. A 2025 study found that this compound exhibits strong synergy with colistin, an antibiotic of last resort [4]. This combination was able to resensitize some colistin-resistant K. pneumoniae and E. coli strains in vitro and in a Galleria mellonella infection model. This synergy is likely due to this compound's ability to perturb the bacterial outer membrane, facilitating the entry of large-scaffold antibiotics like colistin [4].
This protocol guides you through the process of confirming if active efflux is the cause of high this compound MICs in your isolates.
Objective: To determine if efflux pump activity is contributing to this compound resistance in a bacterial isolate. Principle: Efflux pump inhibitors (EPIs) like Phe-Arg-β-naphthylamide (PAβN) block the function of RND-type pumps. A significant decrease in the MIC of this compound in the presence of an EPI is a strong indicator of efflux-mediated resistance. Materials:
This protocol uses a checkerboard assay to quantitatively measure the interaction between this compound and colistin.
Objective: To determine the synergistic effect of this compound and colistin combination against multidrug-resistant (MDR) isolates. Principle: The Fractional Inhibitory Concentration Index (FICI) is calculated from a matrix of drug combinations to determine if the interaction is synergistic, additive, indifferent, or antagonistic. Materials:
Table 1: Documented this compound Resistance Rates and Mechanisms
| Pathogen / Context | Resistance Rate / MIC | Identified Mechanism | Citation |
|---|---|---|---|
| Enterobacterales (midstream urine) | 3.8% (162,268 samples) | Not specified in study, but low overall rate. | [1] |
| Enterobacterales (catheter urine) | 10% | Not specified, but higher rate suggests biofilm involvement. | [1] |
| Aerococcus sanguinicola | MIC up to 128 mg/L | Intrinsic resistance (proposed). | [1] |
| Pseudomonas aeruginosa | MIC~50~: 32 mg/L (Resistant) | Intrinsic resistance (likely impermeable outer membrane). | [1] [4] |
| Various Gram-negatives (Lab-induced) | Variable | Mutations leading to overexpression of RND efflux pumps (e.g., emrAB-tolC, oqxRAB). | [4] |
Table 2: this compound Synergy with Other Antimicrobials (2025 Data)
| Combination | Type of Interaction | Proposed Mechanism & Research Context | | :--- | :--- | :--- | | This compound + Colistin | Strong Synergy | this compound perturbs the outer membrane, facilitating colistin entry. Can resensitize some colistin-resistant strains. | [4] | | This compound + Large-scaffold Antibiotics (e.g., Vancomycin, Rifampin, Novobiocin) | Synergy | Disruption of outer membrane integrity allows normally excluded drugs to enter Gram-negative cells. | [4] | | This compound + Beta-lactams (e.g., Meropenem) | Antagonism | Bacteriostatic effect of this compound may reduce the efficacy of cell-wall-active bactericidal drugs. | [4] |
The following diagram illustrates the logical workflow for troubleshooting this compound treatment failure based on the guides above.
The following table summarizes the core comparison based on the available data.
| Feature | This compound | Cotrimoxazole |
|---|---|---|
| Drug Class | Hydroxyquinoline derivative (not related to other antibiotic classes) [1] | Combination of trimethoprim and sulfamethoxazole (a folate synthesis inhibitor) [2] |
| Primary Mechanism of Action | Acts as a metallophore, chelating bivalent cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺), leading to metal intoxication in bacterial cells and disruption of multiple cellular processes [3] [4]. | Inhibits bacterial biosynthesis of tetrahydrofolic acid, which is essential for DNA synthesis [5]. |
| Spectrum of Activity | Broad spectrum against Gram-negative (e.g., E. coli, Klebsiella spp.) and Gram-positive uropathogens, and some fungi (Candida spp.). Generally inactive against P. aeruginosa [3] [6] [7]. | Broad spectrum against various bacterial, fungal, and protozoal pathogens [2]. |
| Resistance Rates (in Uropathogens) | Resistance remains low and uncommon. One large study reported an overall resistance of 3.9% in Enterobacterales [3]. | Resistance is widespread. In E. coli, resistance can be >20% and up to 60% in multidrug-resistant (MDR) strains [5]. |
| Efficacy in Uncomplicated UTI | An individual patient data meta-analysis demonstrated non-inferiority to cotrimoxazole and norfloxacin, with eradication rates exceeding 90% [6]. | Efficacy is compromised in regions with high resistance rates; not recommended as first-line empiric therapy if local resistance exceeds 20% [5] [6]. |
| Activity Against MDR Strains | Maintains high in vitro activity against many MDR uropathogens, including ESBL-producing E. coli and K. pneumoniae [5] [7]. | Frequently inactive against contemporary MDR uropathogens due to parallel resistance genes often co-located on mobile genetic elements [5]. |
| Activity in Biofilms | Shown to be active against bacteria in biofilms, making it a potential option for catheter-associated UTIs [5] [3]. | Can, in principle, act on biofilms but is often rendered ineffective due to high bacterial resistance [5]. |
| Key Advantage | Low resistance rates and unique, multi-target mechanism of action reduce risk of cross-resistance [5]. | Broad historical spectrum beyond UTIs [2]. |
| Key Limitation | Not commercially available in many countries [3]. | High and increasing resistance rates among uropathogens limit its utility for empiric UTI therapy [5] [6]. |
For research and development professionals, the following experimental details and data are particularly relevant.
Genomic analyses provide a crucial rationale for considering this compound over cotrimoxazole. In uropathogenic E. coli, resistance genes for cotrimoxazole are frequently co-located with genes conferring resistance to other antibiotics (e.g., 3rd generation cephalosporins, ciprofloxacin) on mobile genetic elements like plasmids [5]. This leads to parallel resistance, where exposure to one antibiotic can co-select for resistance to others.
An individual patient data (IPD) meta-analysis of four prospective, randomized, single-blind studies provides direct clinical comparison [6].
For scientists designing related studies, here are methodologies cited in the key research.
This method was used extensively to establish this compound's Minimum Inhibitory Concentration (MIC) across Gram-negative species [4].
The core clinical evidence comes from an IPD meta-analysis, which is considered the gold standard [6].
Recent research has elucidated this compound's unique mechanism, which underpins its clinical profile and reveals potential for combination therapies.
Diagram: Multifaceted Mechanism of Action and Synergy of this compound. This compound's primary action is chelation of essential metal ions, leading to diverse antibacterial effects. A key secondary action is outer membrane perturbation, which underlies its synergistic potential with other antibiotic classes.
The body of evidence indicates that this compound presents a compelling alternative to cotrimoxazole for UTI management, especially in an era of rising antimicrobial resistance.
The core of the available data comes from an Individual Patient Data (IPD) meta-analysis of four prospective, randomized, single-blind clinical studies. This analysis included 466 female patients with uncomplicated UTIs, comparing nitroxoline (250 mg, three times a day) against either norfloxacin (400 mg, twice daily) or cotrimoxazole for 5 or 10 days [1] [2].
The table below summarizes the key efficacy and safety outcomes from this meta-analysis:
| Feature | This compound | Control Group (Norfloxacin & Cotrimoxazole) | Statistical Outcome |
|---|---|---|---|
| Patient Numbers | 234 | 232 | - |
| Bacteriuria Eradication | >90% of patients in all analysis sets [1] [2] | Comparable to this compound | Non-inferior (with a 10% non-inferiority margin) [1] [2] |
| Clinical Efficacy | Similar to control group [1] [2] | Similar to this compound group [1] [2] | No significant difference |
| Adverse Events | 9.4% [1] [2] | 7.8% [1] [2] | Not statistically significant (p=0.360) |
The meta-analysis was based on four studies with standardized, rigorous methodologies [1] [2]:
The drugs work through distinct mechanisms, which impacts their resistance profiles:
| Aspect | This compound | Norfloxacin |
|---|---|---|
| Drug Class | Hydroxyquinoline derivative [1] | Fluoroquinolone antibiotic [3] [4] |
| Primary Mechanism | Acts as a metallophore, chelating essential metal ions like zinc and copper, leading to metal intoxication in bacterial cells [5]. | Inhibits bacterial DNA synthesis by targeting enzymes DNA gyrase and topoisomerase IV [6]. |
| Resistance | Resistance remains rare; primary known mechanism involves upregulation of efflux pumps (e.g., EmrAB-TolC) [5]. | Resistance is increasingly common worldwide, often mediated by chromosomal mutations in target enzymes or efflux pumps [1] [6]. |
The following diagram illustrates the distinct mechanisms of action for both drugs based on current research:
| Parameter | Value (MIC₅₀/₉₀) | Value (MBC₅₀/₉₀) | Optimal Bactericidal Concentration (OBC₅₀/₉₀) | Key Findings |
|---|
| Broth Microdilution (in vitro) | 2/2 mg/L [1] [2] | 2/4 mg/L [1] [3] | 4/8 mg/L [1] [3] | • Potent activity against both carbapenem-susceptible and resistant strains [1]. • MIC₉₀ is well below the EUCAST susceptibility breakpoint (≤16 mg/L) for E. coli [2]. |
The supporting data comes from standardized antimicrobial tests and advanced mechanistic studies.
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method, following standards from the Clinical and Laboratory Standards Institute (CLSI) [2].
This technique was used to assess the impact of this compound on bacterial metabolic activity at the single-cell level [1] [3].
The following diagram illustrates the Raman-DIP workflow used in these studies.
This assay evaluates the rate and extent of bactericidal activity over time [1] [2].
Recent research has uncovered that this compound's primary mechanism is acting as a metallophore, rather than just a chelator [4].
The diagram below summarizes this multifaceted mechanism of action.
The experimental data indicates that this compound is a strong candidate for repurposing against MDR A. baumannii infections, especially urinary tract infections. Its unique metallophore mechanism and ability to disrupt the outer membrane make it a valuable tool for combination therapy.
For clinical translation, the biphasic killing effect is critical. It suggests that simply using the highest possible dose may not be optimal; instead, dosing should aim to maintain concentrations within the optimal bactericidal range (around 4-8 mg/L) for maximum effect [1] [3].
The following table summarizes key this compound combinations identified in recent studies, the pathogens they target, and the observed effects.
| Combination | Pathogen(s) Tested | Key Findings / Effect | Proposed Mechanism of Action |
|---|---|---|---|
| This compound + Colistin [1] [2] | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Resensitizes colistin-resistant strains; strong synergy in vitro and in a Galleria mellonella infection model. [1] [2] | This compound alters outer membrane integrity, enhancing colistin's penetration. [1] [2] |
| This compound + Gentamicin [3] [4] | Enterococcus faecalis | Displays synergistic or additive effects against most tested strains; inhibits bacterial adhesion. [3] [4] | This compound affects cell membrane, allowing improved gentamicin uptake; causes dramatic morphological changes. [3] [4] |
| This compound + Cefuroxime [5] | Borrelia burgdorferi (stationary-phase persisters) | Effectively eradicates stationary-phase cultures and prevents regrowth. [5] | Not specified in the study, but likely related to targeting persister cell forms. [5] |
| This compound + Clarithromycin [5] | Borrelia burgdorferi (stationary-phase persisters) | Highly active in combination; part of effective multi-drug regimens. [5] | Not specified in the study, but likely related to targeting persister cell forms. [5] |
| This compound + Beta-lactams [1] | E. coli | Antagonism observed with penicillins, cephalosporins, and carbapenems. [1] | Bacteriostatic action of this compound may slow cell division, reducing efficacy of cell-wall targeting drugs. [1] |
For researchers looking to replicate these findings, here are the core methodologies from the cited studies.
This standard method was used to quantify the interaction between this compound and gentamicin against E. faecalis [4] and in combination screening with 32 other antibiotics in E. coli [1].
This method assessed the ability of this compound combinations to kill non-growing persister cells [5].
The this compound-colistin synergy was validated in an in vivo model using wax moth larvae [1].
The diagrams below illustrate this compound's proposed mechanism of action in synergy and a generalized workflow for screening these combinations.
Mechanisms of this compound Synergy
Synergy Screening Workflow
The experimental data suggests several promising avenues for further investigation:
It is crucial to note that antagonism with beta-lactam antibiotics has been observed [1]. This underscores the importance of careful in vitro screening to avoid ineffective or counterproductive combination therapies.
The following table summarizes findings from key in vivo studies on nitroxoline's antitumor activity.
| Cancer Type | Mouse Model | Key Efficacy Findings | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Prostate Cancer | Orthotopic model (RM9-Luc-PSA cells) | Synergistic suppression of tumor growth with PD-1 blockade; reduced tumor weight, bioluminescence signal, and serum PSA levels. | Downregulated PD-L1, phospho-Akt, Bcl-2, Bcl-xL; enhanced CD8+ memory T cells; reduced myeloid-derived suppressor cells (MDSCs). | [1] |
| Drug-Resistant Bladder Cancer | Xenograft (T24/DOX and T24/CIS cells) | Significant anti-tumor effect in drug-resistant models. | Inhibited STAT3 signaling; downregulated P-glycoprotein, c-Myc, Cyclin D1; induced G0/G1 cell cycle arrest and apoptosis. | [2] |
| Bladder Cancer | Orthotopic model (T24 and 5637 cells) | Significant inhibition of tumor growth; metabolite this compound sulfate also showed anti-proliferative effects. | Previously shown to inhibit angiogenesis, induce apoptosis, and block cancer cell invasion. | [3] |
| Renal Cancer | Orthotopic model (KCC853 cells) | Significant inhibition of tumor growth. | Associated with anti-angiogenic and pro-apoptotic mechanisms. | [3] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used.
| Experimental Aspect | Protocol Details |
|---|
| Animal Models | - Strain: Male athymic nude mice (Balb/c nu/nu) or immunocompetent mice as relevant.
Research indicates that this compound fights cancer through several interconnected biological pathways, summarized in the diagram below.
The diagram above shows that this compound's efficacy stems from a combination of direct cytotoxic effects and indirect immune-modulating activities:
The evidence positions this compound as a compelling candidate for drug repurposing in oncology. Its well-known safety profile from decades of use as a urinary tract antibiotic could potentially accelerate its transition into cancer clinical trials [3]. The data suggests its most promising applications may be in urological cancers (like bladder and prostate cancer) and in combination strategies, particularly with immune checkpoint inhibitors (e.g., PD-1 blockade) or to overcome chemotherapy resistance [1] [3] [2].
When interpreting these results, consider that much of the efficacy data comes from orthotopic models, where tumors grow in their relevant organ microenvironment, which may provide more clinically relevant insights than subcutaneous models.
The table below summarizes the safety data and adverse event profiles from clinical studies.
| Aspect | Findings and Characteristics |
|---|---|
| Overall Safety Profile | Favorable and well-tolerated [1]. "Very good" and comparable to control antibiotics like cotrimoxazole and norfloxacin [2]. |
| Most Common Adverse Events | Primarily gastrointestinal (e.g., nausea) [1] [2]. |
| Adverse Event Incidence | 9.4% with nitroxoline vs. 7.8% with control antibiotics (not statistically significant) [2]. |
| Serious Adverse Events | No toxicity was observed over a wide range of concentrations in cell studies [3]. |
The table provides a direct comparison of this compound with other commonly used antibiotics for uncomplicated UTIs.
| Antibiotic | Efficacy (Bacteriologic Eradication) | Adverse Event Incidence | Key Considerations |
|---|---|---|---|
| This compound | >90% eradication (non-inferior to controls) [2] | 9.4% [2] | Low resistance rates; unique metal-chelating mechanism [1]. |
| Cotrimoxazole | Used as a comparator in studies [2] | 7.8% (pooled with norfloxacin) [2] | High resistance rates in many regions [2]. |
| Norfloxacin | Used as a comparator in studies [2] | 7.8% (pooled with cotrimoxazole) [2] | Increasing resistance worldwide [2]. |
| Fosfomycin, Pivmecillinam, Nitrofurantoin | Recommended as first-line alternatives [2] | Specific rates not provided in search results | Recommended due to preserved antibacterial activity [2]. |
For researchers, here are the key methodologies used in the cited studies to evaluate this compound's safety and biological effects.
This compound's effects extend beyond antibacterial activity to include inhibition of the NLRP3 inflammasome, a complex involved in inflammatory cell death. The diagram below illustrates this pathway and this compound's point of intervention.
Diagram 1: this compound directly inhibits NLRP3 inflammasome assembly, thereby blocking pyroptosis and IL-1β release [3].
Current evidence positions this compound as a promising candidate for drug repurposing. Its well-documented safety profile, low resistance rates, and novel, multi-faceted mechanisms of action warrant further investigation in new therapeutic areas. Future clinical studies should focus on establishing its efficacy and optimal dosing in these new indications.
Acute Toxic;Irritant